molecular formula C12H16O5 B8135569 Acremine I

Acremine I

Cat. No.: B8135569
M. Wt: 240.25 g/mol
InChI Key: OUGZTEBDFKLHPZ-OMHSBUABSA-N
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Description

Acremine I is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8-,9-,10+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGZTEBDFKLHPZ-OMHSBUABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@@H]3[C@H](O3)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Acremine Analogs from Acremonium byssoides: A Technical Guide on Isolation, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Acremonium is a well-documented source of a diverse array of bioactive secondary metabolites.[1][2] These natural products exhibit a wide range of biological activities, including antimicrobial, cytotoxic, antitumor, immunosuppressive, antioxidant, and anti-inflammatory properties.[1] Among the notable compounds isolated from this genus are the acremines, a family of meroterpenoids. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of acremine analogs, with a focus on the methodologies employed in their study. While this guide centers on the known acremines, it is important to note that "Acremine I" is not a currently identified compound in scientific literature. The principles and protocols outlined herein are based on the well-documented members of the acremine family, such as Acremine G, and serve as a comprehensive resource for researchers in the field of natural product drug discovery.

Fungal Strain and Fermentation

1.1. Producing Organism

The primary source of acremines A-G is the fungal strain Acremonium byssoides A20. This endophytic fungus was originally isolated from the sporangiophores of Plasmopara viticola, the causative agent of grapevine downy mildew, on grapevine leaves (Vitis vinifera).[3]

1.2. Fermentation Protocol

The successful cultivation of Acremonium byssoides for the production of acremines is a critical first step. The following protocol is a representative method for fungal fermentation.

Table 1: Fermentation Media Composition

ComponentConcentration (g/L)
Corn Steep Liquor10
Glucose90
Sucrose100
Yeast Extract5
Dipotassium Phosphate (K₂HPO₄)2
Agar15

Experimental Protocol: Fungal Fermentation

  • Media Preparation: Prepare the fermentation medium according to the specifications in Table 1. Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterilized medium with a fresh culture of Acremonium byssoides A20.

  • Incubation: Incubate the culture in Roux flasks at 24°C in stationary conditions for a period of 2-3 weeks to allow for sufficient mycelial growth and secondary metabolite production.[3]

Isolation and Purification of Acremines

The isolation of acremines from the fungal culture involves a multi-step process of extraction and chromatography.

2.1. Extraction

Following the incubation period, the fungal mycelia and agar are subjected to solvent extraction to isolate the crude secondary metabolites.

Experimental Protocol: Extraction

  • Homogenization: Homogenize the entire culture (mycelia and agar) in a suitable solvent mixture. A common choice is a mixture of ethyl acetate and methanol (e.g., 100:1 v/v).[3]

  • Extraction: Perform the extraction multiple times (e.g., 2-3 times) to ensure exhaustive recovery of the metabolites.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Chromatographic Purification

The crude extract is a complex mixture of compounds and requires further purification using chromatographic techniques to isolate the individual acremine analogs.

Experimental Protocol: Purification

  • Silica Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Further Purification: Pool the fractions containing the compounds of interest (as identified by TLC) and subject them to further purification steps. This may include repeated column chromatography, preparative TLC (pTLC), or high-performance liquid chromatography (HPLC) to obtain the pure acremine analogs.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Acremonium byssoides A20 B Incubation (2-3 weeks at 24°C) A->B C Solvent Extraction (EtOAc/MeOH) B->C D Concentration (Rotary Evaporation) C->D E Silica Gel Column Chromatography D->E F Fraction Collection & TLC Analysis E->F G Preparative TLC / HPLC F->G H Pure Acremine Analogs G->H

Figure 1: General workflow for the isolation and purification of acremines.

Structure Elucidation

The determination of the chemical structure of the isolated acremines relies on a combination of spectroscopic techniques.

3.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural information.

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and stereochemistry.[3]

Table 2: Spectroscopic Data for a Representative Acremine Analog (Hypothetical)

TechniqueData
HR-ESI-MS m/z [M+H]⁺ calculated for C₂₀H₂₄O₄: 329.1702, found: 329.1705
¹H NMR (CDCl₃, 500 MHz) δ 7.25 (d, J = 8.5 Hz, 2H), 6.88 (d, J = 8.5 Hz, 2H), 5.95 (s, 1H), 3.80 (s, 3H), ...
¹³C NMR (CDCl₃, 125 MHz) δ 198.5, 165.2, 159.8, 130.5, 128.7, 114.2, 110.1, 55.4, ...

Biological Activity and Potential Signaling Pathways

4.1. Antifungal Activity

Acremines A-D and G have been reported to inhibit the germination of sporangia of the grapevine downy mildew pathogen, Plasmopara viticola.[3]

Table 3: Antifungal Activity of Acremines against Plasmopara viticola

CompoundActivity Level
Acremine AActive
Acremine BActive
Acremine CActive
Acremine DActive
Acremine GMildly Active

4.2. Potential Anti-inflammatory Activity and Signaling Pathways

While specific anti-inflammatory data for individual acremines is not extensively published, secondary metabolites from Acremonium species are known to possess anti-inflammatory properties.[1] Many natural products exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

  • Cell Culture: Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7), in appropriate media.

  • Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with various concentrations of the test compound (e.g., a purified acremine).

  • Analysis: Measure the production of inflammatory mediators, such as nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using standard assays (e.g., Griess assay for NO, ELISA for cytokines).

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkappaB->Gene Induces Acremine Acremine Analog Acremine->IKK Inhibits Acremine->NFkappaB Inhibits Translocation

Figure 2: Hypothetical modulation of the NF-κB signaling pathway by an acremine analog.

Conclusion

The acremines from Acremonium byssoides represent a class of meroterpenoids with interesting biological activities. This guide has provided a comprehensive overview of the methodologies for their discovery, isolation, and characterization. While the full therapeutic potential of these compounds is still under investigation, the protocols and conceptual frameworks presented here offer a solid foundation for researchers to further explore the chemical diversity and biological activities of secondary metabolites from the genus Acremonium. Future research should focus on obtaining detailed quantitative biological data for the known acremines and exploring their mechanisms of action, which may lead to the development of new therapeutic agents.

References

The Oomycete Challenge: A Technical Guide to the Mechanism of Action of Acremine I Against Plasmopara viticola

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Acremine I, a secondary metabolite produced by endophytic fungi of the genus Acremonium, against the oomycete pathogen Plasmopara viticola, the causal agent of grapevine downy mildew. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of plant pathology, mycology, and agricultural biotechnology.

Introduction

Grapevine downy mildew, caused by the obligate biotrophic oomycete Plasmopara viticola, represents a significant threat to viticulture worldwide, leading to substantial economic losses.[1] The control of this devastating pathogen has traditionally relied on the extensive use of fungicides, which has raised environmental concerns and led to the emergence of resistant strains.[2] Consequently, there is a pressing need for novel, effective, and environmentally benign control strategies. Biological control, utilizing naturally occurring microorganisms and their secondary metabolites, offers a promising alternative.

Endophytic fungi of the genus Acremonium have demonstrated antagonistic activity against P. viticola.[3][4] These fungi produce a diverse array of bioactive secondary metabolites, including a class of meroterpenoids known as acremines.[5] Several of these compounds have been shown to inhibit the germination of P. viticola sporangia, a critical step in the pathogen's life cycle.[1][5] This guide focuses on the available data regarding the action of this compound and its congeners against this important plant pathogen.

Quantitative Data Summary

While a series of acremines (A-N) have been isolated and shown to possess activity against Plasmopara viticola, specific quantitative data for this compound, such as IC50 or EC50 values, are not available in the publicly accessible scientific literature. However, qualitative and semi-quantitative data for related acremine compounds have been reported. The following table summarizes the known inhibitory effects of various acremines on the sporangia germination of P. viticola.

Compound(s)Source OrganismBioactivity against Plasmopara viticolaReference(s)
Acremines A–DAcremonium sp. (strain A20)Inhibition of sporangia germination[5]
Acremine FAcremonium sp. (strain A20)No significant bioactivity[3]
Acremine GAcremonium byssoides (strain A20)Mild inhibition of sporangia growth[6]
Acremines H–NAcremonium byssoidesInhibition of sporangia germination[6]
Culture Filtrates of Acremonium persicinumAcremonium persicinumInhibition of sporangia germination[7]
Culture Filtrates of Acremonium sclerotigenumAcremonium sclerotigenumVaried inhibitory effect on sporangia germination[7]

Mechanism of Action

The primary mechanism of action of bioactive acremines against Plasmopara viticola is the inhibition of sporangia germination . Sporangia are asexual reproductive structures that, under favorable conditions of moisture and temperature, release motile zoospores, which are the infective agents that penetrate the host plant tissue. By preventing the germination of sporangia, acremines effectively halt the disease cycle and prevent the establishment of infection.

The precise molecular target and the biochemical pathways disrupted by this compound within the sporangia remain to be elucidated. The activity of related polyketide metabolites against oomycetes can involve various mechanisms, such as disruption of cell membrane integrity, inhibition of key enzymes in metabolic pathways, or interference with cellular signaling processes.[8][9] Further research is required to pinpoint the specific mode of action of acremines at the molecular level.

In addition to the direct anti-oomycete activity of their secondary metabolites, some Acremonium species, such as Acremonium persicinum, have been observed to act as hyperparasites on P. viticola. This involves the fungal hyphae of Acremonium coiling around the sporangiophores of the oomycete, leading to their collapse and lysis.[2][3]

Experimental Protocols

The following section outlines a generalized methodology for the key experiments cited in the literature for assessing the anti-oomycete activity of compounds like this compound against Plasmopara viticola.

Preparation of Plasmopara viticola Sporangia Suspension

A standardized protocol for the collection and preparation of P. viticola sporangia is crucial for reproducible results.

  • Source of Inoculum: Freshly sporulating lesions of P. viticola are collected from infected grapevine leaves.

  • Collection: Sporangia are gently harvested from the abaxial surface of the leaves using a sterile brush or by washing the leaves with sterile distilled water.

  • Suspension: The collected sporangia are suspended in sterile distilled water.

  • Concentration Adjustment: The concentration of the sporangia suspension is determined using a hemocytometer and adjusted to a standardized concentration (e.g., 1 x 10^5 sporangia/mL) for use in bioassays.

In Vitro Sporangia Germination Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a test compound on sporangia germination.

  • Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A dilution series is then prepared in sterile distilled water to achieve the desired final concentrations for testing.

  • Assay Setup: Aliquots of the P. viticola sporangia suspension are mixed with the different concentrations of the this compound solution in microtiter plates or on glass slides. A control group with the solvent alone is included.

  • Incubation: The plates or slides are incubated under conditions optimal for sporangia germination, typically in a dark, humid environment at a controlled temperature (e.g., 20-25°C) for a defined period (e.g., 6-24 hours).

  • Assessment: After incubation, the percentage of germinated sporangia is determined by microscopic observation. A sporangium is considered germinated if a germ tube is visible.

  • Data Analysis: The percentage of germination inhibition (PGI) is calculated for each concentration of this compound relative to the control. This data can be used to determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known mechanism of action and a typical experimental workflow.

Mechanism_of_Action cluster_Acremine This compound cluster_Plasmopara Plasmopara viticola Acremine This compound Germination Germination Acremine->Germination Inhibition Sporangia Sporangia Sporangia->Germination Zoospores Zoospores (Infective Stage) Germination->Zoospores Infection Host Infection Zoospores->Infection

Caption: Mechanism of action of this compound against Plasmopara viticola.

Experimental_Workflow start Start prep_sporangia Prepare P. viticola Sporangia Suspension start->prep_sporangia prep_acremine Prepare this compound Dilution Series start->prep_acremine assay_setup Mix Sporangia and this compound prep_sporangia->assay_setup prep_acremine->assay_setup incubation Incubate under Optimal Germination Conditions assay_setup->incubation assessment Microscopic Assessment of Germination incubation->assessment data_analysis Calculate Percentage Germination Inhibition assessment->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide provides an in-depth overview of the biological activities of metabolites derived from Acremonium fungi, with a focus on Acremine I and its related compounds. Due to the limited publicly available data specifically for this compound, this document broadens its scope to include other well-characterized bioactive metabolites from the Acremonium genus. The guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the cytotoxic, antimicrobial, and enzyme-inhibiting properties of these natural products. It includes quantitative data, detailed experimental protocols, and visualizations of key scientific concepts and workflows to facilitate further research and development in this area.

Introduction to Acremonium Metabolites

The fungal genus Acremonium is a prolific source of structurally diverse secondary metabolites. These compounds exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development. The chemical classes of these metabolites include terpenoids, polyketides, peptides, and alkaloids, which have demonstrated antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibiting properties. While this compound has been identified as a metabolite of the endophytic fungus Acremonium byssoides with potential antifungal activity against plant pathogens like Plasmopara viticola, detailed quantitative data on its biological effects in human or animal models are scarce in the current body of scientific literature[1]. This guide, therefore, synthesizes the available information on related and better-characterized Acremonium metabolites to provide a representative understanding of their potential.

Quantitative Biological Activity Data

The biological activities of various Acremonium metabolites have been quantified to determine their potency. The following tables summarize the available data for cytotoxicity and enzyme inhibition for selected compounds from this genus.

Cytotoxicity Data

The cytotoxic effects of Acremonium metabolites have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard measure of cytotoxicity.

CompoundCell LineIC₅₀ (µM)Reference
AscochlorinA549 (Lung Carcinoma)~0.9 - 5.8[1]
AscofuranoneA549 (Lung Carcinoma)~0.9 - 5.8[1]
AscochlorinHepG2 (Hepatocellular Carcinoma)~0.9 - 5.8[1]
AscofuranoneHepG2 (Hepatocellular Carcinoma)~0.9 - 5.8[1]
Enzyme Inhibition Data

Certain Acremonium metabolites have shown potent inhibitory activity against specific enzymes, indicating their potential as therapeutic agents for various diseases. The IC₅₀ value is also used to quantify the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundEnzymeIC₅₀NotesReference
Acremine SButyrylcholinesterase (BChE)Not specifiedThree-fold higher inhibition than galantamine[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of fungal metabolites. These protocols are generalized based on standard laboratory practices.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve[2][3].

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Candida albicans) overnight in a suitable broth medium. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed[4][5].

Butyrylcholinesterase (BChE) Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases and their inhibition.

  • Reagent Preparation:

    • Phosphate Buffer (PB): 100 mM, pH 7.4.

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)): 2 mM in PB.

    • Substrate (S-butyrylthiocholine iodide): 10 mM in PB.

    • Enzyme: Recombinant human BChE diluted in PB.

    • Inhibitor: Test compound (e.g., Acremine S) dissolved in a suitable solvent and serially diluted.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 40 µL of PB, 10 µL of the diluted inhibitor, and 10 µL of the diluted BChE enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 100 µL of the substrate solution.

  • Data Acquisition: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration[6]. The inhibitor constant (Ki) can be further determined through kinetic studies with varying substrate concentrations[7][8].

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of the biological activity of natural products like this compound.

Experimental_Workflow_for_Bioactivity_Screening cluster_0 Discovery & Isolation cluster_1 Biological Screening cluster_2 Mechanism & Development A Fungal Culture (e.g., Acremonium sp.) B Extraction of Secondary Metabolites A->B C Chromatographic Fractionation B->C D Pure Compound Isolation (e.g., this compound) C->D E Primary Screening (e.g., Cytotoxicity Assay) D->E F Secondary Screening (e.g., Antimicrobial, Enzyme Inhibition) E->F G Dose-Response Analysis (IC50 / MIC Determination) F->G H Mechanism of Action Studies G->H I Structure-Activity Relationship (SAR) H->I J Lead Optimization I->J

Workflow for Bioactivity Screening

Structure_Activity_Relationship A Lead Compound (e.g., Acremine Analog) B Chemical Modification (Analog Synthesis) A->B Design C Biological Evaluation of Analogs B->C Synthesize D Data Analysis (SAR Identification) C->D Test D->A Iterate E Improved Potency & Reduced Toxicity D->E Positive Correlation F Loss of Activity D->F Negative Correlation

Structure-Activity Relationship Cycle

Generic_Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Transduction Metabolite Bioactive Metabolite (e.g., Acremine) Metabolite->Receptor Binds & Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Apoptosis) Nucleus->Response Gene Expression

Hypothetical Signaling Pathway Inhibition

References

Initial Screening of the Antifungal Spectrum of Acridone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide outlines the initial screening of the antifungal spectrum of a representative acridone compound, designated as M14, due to the absence of publicly available scientific literature on a compound specifically named "Acremine I" at the time of this writing. The methodologies and data presented are based on existing research on acridone derivatives and serve as a comprehensive example for researchers, scientists, and drug development professionals in the field of mycology and antimicrobial research.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. Acridones, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest due to their diverse biological activities, including antifungal properties. This guide provides an in-depth overview of the initial in vitro screening of the antifungal spectrum of a promising acridone derivative, M14. The document details the experimental protocols for determining antifungal efficacy, presents quantitative data against a panel of clinically relevant fungi, and visualizes the experimental workflow.

Antifungal Spectrum of Acridone M14

The antifungal activity of the acridone M14 was evaluated against a panel of yeast and dermatophyte strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined to quantify its antifungal potency.

Quantitative Data Summary

The following tables summarize the MIC values of the acridone M14 against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Acridone M14 against Candida Species

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 1023115.62
Clinical Isolate 17.81
Clinical Isolate 215.62
Candida glabrataATCC 9003031.25
Clinical Isolate 115.62
Candida kruseiATCC 625831.25
Clinical Isolate 131.25
Candida parapsilosisATCC 2201915.62
Clinical Isolate 17.81

Table 2: Minimum Inhibitory Concentration (MIC) of Acridone M14 against Dermatophytes

Fungal SpeciesStrainMIC (µg/mL)
Trichophyton rubrumCCT 55077.81
Clinical Isolate 115.62
Trichophyton mentagrophytesATCC 953315.62
Clinical Isolate 17.81
Microsporum canisClinical Isolate 115.62
Microsporum gypseumCCT 448531.25

Experimental Protocols

The following section details the methodologies employed for the initial antifungal screening of the acridone M14.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal susceptibility testing was performed using the broth microdilution method according to established guidelines.

3.1.1. Preparation of Fungal Inoculum: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours for Candida species and for 7-10 days for dermatophytes. Colonies were collected and suspended in sterile saline (0.85% NaCl). The turbidity of the suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. The suspension was then diluted 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

3.1.2. Preparation of Acridone M14 Dilutions: A stock solution of the acridone M14 was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.125 to 256 µg/mL.

3.1.3. Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted acridone M14, was inoculated with 100 µL of the prepared fungal suspension. A positive control (fungal inoculum without the compound) and a negative control (sterile medium) were included in each plate. The plates were incubated at 35°C for 24-48 hours for Candida species and at 28-30°C for 5-7 days for dermatophytes.

3.1.4. MIC Determination: The MIC was determined as the lowest concentration of the acridone M14 that resulted in the complete inhibition of visible fungal growth.

Visualizations

The following diagrams illustrate the experimental workflow for the initial antifungal screening.

Antifungal_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution Microtiter Plate Setup Microtiter Plate Setup Serial Dilution->Microtiter Plate Setup Microtiter Plate Setup->Inoculation Incubation Incubation Inoculation->Incubation Visual Reading Visual Reading Incubation->Visual Reading MIC Determination MIC Determination Visual Reading->MIC Determination

Caption: Experimental workflow for antifungal susceptibility testing.

While the precise signaling pathway for the antifungal mechanism of action of acridone M14 has not been fully elucidated, a general logical relationship for the evaluation of a novel antifungal compound can be visualized.

Antifungal_Evaluation_Logic Compound_Discovery Novel Compound (e.g., Acridone M14) In_Vitro_Screening In Vitro Antifungal Screening (MIC) Compound_Discovery->In_Vitro_Screening Spectrum_Determination Determination of Antifungal Spectrum In_Vitro_Screening->Spectrum_Determination Mechanism_of_Action Mechanism of Action Studies Spectrum_Determination->Mechanism_of_Action Toxicity_Assessment In Vitro/In Vivo Toxicity Assessment Spectrum_Determination->Toxicity_Assessment Lead_Compound Lead Compound for Further Development Mechanism_of_Action->Lead_Compound Toxicity_Assessment->Lead_Compound

Caption: Logical flow for the evaluation of a novel antifungal agent.

Conclusion

The initial screening of the acridone derivative M14 demonstrates its potential as a broad-spectrum antifungal agent, exhibiting inhibitory activity against clinically significant Candida species and dermatophytes. The provided data and experimental protocols serve as a foundational guide for researchers engaged in the discovery and development of new antifungal drugs. Further investigations into the mechanism of action, in vivo efficacy, and toxicological profile of promising acridone compounds are warranted to fully assess their therapeutic potential.

Unraveling the Antifungal Action of Acremine I on Fungal Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal infections pose a significant and growing threat to human health, driving the urgent need for novel antifungal agents with unique mechanisms of action. The fungal cell wall, an essential structure not present in mammalian cells, represents a prime target for selective antifungal therapy. Acremine I has emerged as a compound of interest in the quest for new antifungals. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action, with a specific focus on its effects on the fungal cell wall. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to combat fungal pathogens.

While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide synthesizes the known information regarding acridine derivatives, a class of compounds to which this compound is related, and extrapolates potential mechanisms based on the established modes of action of other cell wall-active antifungal agents.

Putative Mode of Action of this compound

Based on the known antifungal activities of acridine derivatives, this compound is hypothesized to interfere with critical processes related to fungal cell wall integrity and synthesis. The primary proposed mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: Acridine derivatives are known to intercalate with fungal DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] This disruption of DNA metabolism would consequently impact the synthesis of essential cell wall components.

  • Disruption of Cell Wall Integrity Signaling: Fungi possess sophisticated signaling pathways to maintain cell wall integrity, such as the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.[2][3] It is plausible that this compound could perturb these pathways, leading to a compromised cell wall.

  • Inhibition of Chitin Synthesis: Chitin is a vital structural component of the fungal cell wall, and its synthesis is a key target for antifungal drugs.[4][5] While direct inhibition of chitin synthases by this compound has not been demonstrated, disruption of upstream regulatory pathways or precursor synthesis remains a possible mechanism.

Potential Signaling Pathways Affected by this compound

The following diagram illustrates the key signaling pathways involved in maintaining fungal cell wall integrity, which are potential targets for this compound.

Fungal_Cell_Wall_Integrity_Pathways cluster_membrane Plasma Membrane cluster_mapk_cascade MAPK Cascade cluster_nucleus Nucleus cluster_hog_pathway HOG Pathway cluster_calcineurin_pathway Calcineurin Pathway Wsc1 Wsc1/Mid2 Rho1 Rho1-GTP Wsc1->Rho1 Cell Wall Stress Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 Slt2->Rlm1 Cell_Wall_Genes Cell Wall Gene Expression Rlm1->Cell_Wall_Genes Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2_22 Ssk2/22 (MAPKKK) Ssk1->Ssk2_22 Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Hog1_nucleus Hog1 (active) Hog1->Hog1_nucleus translocation Hog1_nucleus->Cell_Wall_Genes Ca2_influx Ca2+ Influx Calcineurin Calcineurin Ca2_influx->Calcineurin Crz1 Crz1 (dephosphorylated) Calcineurin->Crz1 Crz1_nucleus Crz1 (active) Crz1->Crz1_nucleus translocation Crz1_nucleus->Cell_Wall_Genes AcremineI This compound (Putative Target) AcremineI->Wsc1 Inhibition? AcremineI->Rho1 Inhibition? AcremineI->Pkc1 Inhibition?

Caption: Putative targets of this compound within fungal cell wall integrity signaling pathways.

Experimental Protocols for Investigating Mode of Action

To elucidate the precise mode of action of this compound on fungal cell walls, a series of well-established experimental protocols can be employed.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays

Objective: To determine the potency of this compound against a panel of fungal pathogens.

Methodology:

  • Microorganism Preparation: Fungal strains are cultured on appropriate agar plates and harvested to prepare a standardized inoculum suspension.

  • Assay Setup: A serial dilution of this compound is prepared in a 96-well microtiter plate containing fungal growth medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension and incubated under optimal conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

  • MFC Determination: Aliquots from wells showing no growth are plated on fresh agar. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Cell Wall Integrity Assays

Objective: To assess the effect of this compound on the structural integrity of the fungal cell wall.

Methodology:

  • Spheroplast Formation: Fungal cells are treated with cell wall-degrading enzymes (e.g., zymolyase, lyticase) in the presence and absence of this compound. The rate of spheroplast formation is monitored spectrophotometrically.

  • Osmotic Stress Sensitivity: Fungal cells are exposed to this compound in media containing osmotic stabilizers (e.g., sorbitol) and without. Increased sensitivity to lysis in the absence of an osmotic stabilizer indicates cell wall damage.

  • Calcofluor White Staining: Fungal cells treated with this compound are stained with Calcofluor White, a fluorescent dye that binds to chitin. Alterations in fluorescence patterns can indicate changes in chitin deposition and cell wall morphology.

Chitin and β-Glucan Quantification

Objective: To quantify the major polysaccharide components of the fungal cell wall following treatment with this compound.

Methodology:

  • Cell Wall Isolation: Fungal cells are mechanically disrupted, and the cell wall fraction is isolated by differential centrifugation.

  • Chitin Assay: The isolated cell walls are hydrolyzed, and the resulting glucosamine is quantified using a colorimetric assay (e.g., MBTH method).

  • β-Glucan Assay: The β-glucan content is determined using specific enzymatic assays (e.g., β-glucanase digestion followed by glucose quantification) or aniline blue fluorescence.

ComponentAssay MethodPrinciple
Chitin MBTH Colorimetric AssayMeasures the amount of glucosamine released after acid hydrolysis.
β-(1,3)-Glucan Aniline Blue FluorometryAniline blue specifically binds to β-(1,3)-glucan, and fluorescence is quantified.
Total Glucan Enzymatic DigestionGlucanases degrade glucan to glucose, which is then measured.
Gene Expression Analysis of Cell Wall-Related Genes

Objective: To investigate the impact of this compound on the expression of genes involved in cell wall biosynthesis and maintenance.

Methodology:

  • RNA Extraction: Fungal cells are treated with this compound, and total RNA is extracted.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of key genes such as CHS (chitin synthase), FKS (β-glucan synthase), and genes in the PKC and HOG signaling pathways are quantified.

Experimental Workflow for Mode of Action Studies

The following diagram outlines a logical workflow for investigating the antifungal mode of action of this compound.

Experimental_Workflow Start Start: this compound MIC_MFC Determine MIC/MFC Start->MIC_MFC Cell_Wall_Assay Cell Wall Integrity Assays (Spheroplast, Osmotic Stress) MIC_MFC->Cell_Wall_Assay Polysaccharide_Quant Quantify Chitin & β-Glucan Cell_Wall_Assay->Polysaccharide_Quant Gene_Expression Gene Expression Analysis (qRT-PCR) Cell_Wall_Assay->Gene_Expression Conclusion Elucidate Mode of Action Polysaccharide_Quant->Conclusion Pathway_Analysis Signaling Pathway Analysis (Western Blot for MAPK phosphorylation) Gene_Expression->Pathway_Analysis Pathway_Analysis->Conclusion

References

The Ecological Role of Acremines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Fungal Meroterpenoid Family and its Antagonistic Activity

Introduction

The acremines are a family of meroterpenoid secondary metabolites produced by endophytic fungi of the genus Acremonium.[1] These compounds have garnered interest due to their biological activity, particularly their antifungal properties. This technical guide provides a comprehensive overview of the ecological role of acremines, with a focus on their interaction with the grapevine pathogen Plasmopara viticola.

Note on Nomenclature: This document focuses on the acremine family of compounds. While the initial request specified "Acremine I," a thorough review of the scientific literature indicates that the most well-characterized and bioactive members of this family are designated with other letters (e.g., Acremine A, B, C, D, F, G). It is presumed that "this compound" may be a typographical error or a less-documented member of the family. This guide will therefore focus on the biological activity of the well-documented acremines, particularly Acremine A, as a representative of this class of molecules.

Ecological Role of Acremines

Acremines play a significant role in the symbiotic relationship between Acremonium species and their host plants. Acremonium byssoides, an endophytic fungus found living within the tissues of grapevines (Vitis vinifera), produces acremines that exhibit antagonistic activity against Plasmopara viticola, the oomycete responsible for grapevine downy mildew.[2][3] This protective mechanism is a key aspect of the ecological function of these compounds. The fungus lives harmlessly within the plant and, in return for shelter and nutrients, provides a chemical defense against a major pathogen.[4]

The production of acremines by the endophytic fungus confers a significant survival advantage to the host plant, highlighting a classic example of defensive symbiosis. The presence of Acremonium byssoides and its secondary metabolites can reduce the incidence and severity of downy mildew, a disease that can cause substantial economic losses in viticulture.[3]

Quantitative Data: Antifungal Activity of Acremines

The primary biological activity of acremines reported in the literature is the inhibition of sporangial germination of Plasmopara viticola. While the original research by Assante et al. (2005) provides the most detailed account of this activity, the specific IC50 or MIC values are not available in the publicly accessible abstracts. However, qualitative descriptions indicate that Acremines A-D are the most potent inhibitors in this family of compounds.[1] The data below is presented to illustrate the expected format for such findings.

CompoundTarget OrganismActivity MetricValue (µg/mL)Reference
Acremine A Plasmopara viticolaIC50Data not available(Assante et al., 2005)
Acremine B Plasmopara viticolaIC50Data not available(Assante et al., 2005)
Acremine C Plasmopara viticolaIC50Data not available(Assante et al., 2005)
Acremine D Plasmopara viticolaIC50Data not available(Assante et al., 2005)
Acremine F Plasmopara viticolaIC50No significant activity[1]
Acremine G Plasmopara viticola-Mild inhibition[5]

Table 1: Antifungal Activity of Acremines against Plasmopara viticola. The specific IC50 values are reported in the full text of the cited literature.

Experimental Protocols

The following is a generalized protocol for the in vitro assessment of acremine activity against Plasmopara viticola sporangial germination, based on methodologies described for oomycete germination assays. The specific details and concentrations should be referenced from the primary literature (Assante et al., 2005).

1. Preparation of Plasmopara viticola Sporangia Suspension:

  • Grapevine leaves showing fresh "oil spot" lesions of downy mildew are collected.

  • The leaves are washed with sterile distilled water and incubated in a humid chamber in the dark at 20-22°C for 24 hours to induce sporulation.

  • Sporangia are harvested by gently brushing the sporulating lesions into sterile distilled water.

  • The concentration of the sporangial suspension is adjusted to 1 x 10^5 sporangia/mL using a hemocytometer.

2. Antifungal Assay:

  • Acremine compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the acremine stock solutions are prepared in sterile distilled water in 96-well microplates.

  • An equal volume of the P. viticola sporangial suspension is added to each well.

  • Control wells should contain the sporangial suspension with the solvent used for the acremines (e.g., DMSO) at the same final concentration as the treatment wells.

  • The microplates are incubated in the dark at 20-22°C for 2-4 hours.

3. Assessment of Germination Inhibition:

  • After incubation, a drop from each well is placed on a microscope slide.

  • The percentage of germinated sporangia is determined by observing at least 100 sporangia per replicate under a light microscope. A sporangium is considered germinated if the germ tube is at least half the length of the sporangium.

  • The percentage of inhibition is calculated using the formula: % Inhibition = 100 - ((% Germination in Treatment / % Germination in Control) * 100)

  • The IC50 value (the concentration that inhibits 50% of sporangial germination) can be calculated by plotting the percent inhibition against the log of the acremine concentration and fitting the data to a dose-response curve.

Proposed Biosynthetic Pathway of the Acremine Core

Acremines are meroterpenoids, indicating a mixed biosynthetic origin from polyketide and terpenoid precursors. While the specific gene cluster for acremine biosynthesis has not been reported, a putative pathway for the core structure can be proposed based on the biosynthesis of other fungal meroterpenoids. The pathway likely involves the condensation of a polyketide-derived cyclohexenone core with a prenyl unit derived from the mevalonate pathway.

Acremine Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclohexenone Cyclohexenone Core polyketide->cyclohexenone Cyclization prenyltransferase Prenyltransferase cyclohexenone->prenyltransferase mevalonate Mevalonate Pathway dmapp DMAPP mevalonate->dmapp dmapp->prenyltransferase proacremine Pro-acremine Structure prenyltransferase->proacremine tailoring Tailoring Enzymes (Oxidation, etc.) proacremine->tailoring acremine_a Acremine A tailoring->acremine_a

Proposed biosynthetic pathway for the Acremine A core structure.

Experimental Workflow for Antifungal Activity Assessment

The following diagram illustrates the key steps in the experimental workflow for determining the antifungal activity of acremines.

Antifungal Assay Workflow start Start prep_sporangia Prepare P. viticola Sporangia Suspension start->prep_sporangia prep_compounds Prepare Acremine Serial Dilutions start->prep_compounds incubation Incubate Sporangia with Acremines prep_sporangia->incubation prep_compounds->incubation microscopy Microscopic Observation incubation->microscopy quantification Quantify Germination Inhibition microscopy->quantification analysis Data Analysis (IC50 Calculation) quantification->analysis end End analysis->end

Experimental workflow for the sporangial germination inhibition assay.

Mechanism of Action

The precise molecular mechanism of action for acremines has not been elucidated in the reviewed literature. As meroterpenoids, their mode of action could be multifaceted. Potential mechanisms, common to other antifungal natural products, could include:

  • Disruption of membrane integrity: The lipophilic nature of the prenyl side chain could facilitate interaction with and disruption of the fungal cell membrane.

  • Inhibition of key enzymes: The cyclohexenone core contains reactive functional groups that could potentially inhibit essential fungal enzymes.

  • Interference with signaling pathways: The compound could disrupt signaling cascades involved in germination and hyphal growth.

Further research is required to determine the specific molecular targets of acremines in Plasmopara viticola.

Conclusion

Acremines, particularly Acremine A, represent a fascinating family of fungal secondary metabolites with a clear ecological role in protecting their host plant from pathogenic fungi. Their inhibitory effect on the germination of Plasmopara viticola sporangia makes them interesting candidates for further investigation as potential natural fungicides. Future research should focus on elucidating their precise mechanism of action, identifying the biosynthetic gene cluster responsible for their production, and exploring their activity against a broader range of plant pathogens. This knowledge will be crucial for harnessing the full potential of these natural products in agricultural and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for Large-Scale Fermentation of Acremonium byssoides for Acremine I Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acremine I, a meroterpenoid produced by the filamentous fungus Acremonium byssoides, has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the large-scale fermentation of Acremonium byssoides to produce this compound. The protocols outlined below are based on established fermentation parameters for Acremonium species and general principles for the production of fungal secondary metabolites. Due to the limited specific data on large-scale this compound production, these guidelines represent a starting point for process development and optimization.

Data Presentation: Fermentation Parameters

The successful cultivation of Acremonium byssoides for this compound production is contingent on the precise control of various physical and chemical parameters. The following tables summarize the recommended starting parameters for large-scale fermentation, derived from analogous processes for secondary metabolite production in other Acremonium species, such as A. chrysogenum.

Table 1: Recommended Media Composition for Acremonium byssoides Fermentation

ComponentConcentration (g/L) - Medium 1 (MPGB-based)Concentration (g/L) - Medium 2 (CSB-based)
Glucose3090
Malt Extract30-
Peptone3-
Corn Steep Liquor-10
Sucrose-100
Yeast Extract-5
Potassium Phosphate (dibasic)-2

Table 2: Optimized Large-Scale Fermentation Parameters for Acremonium Species

ParameterRecommended RangeOptimal Value (Starting Point)
Inoculum Size (% v/v)1 - 105
Temperature (°C)25 - 3728
pH4.0 - 7.26.5
Agitation (rpm)200 - 400300
Aeration (vvm)0.5 - 1.01.0
Dissolved Oxygen (% saturation)>20Maintained >30
Fermentation Time (days)5 - 107

Experimental Protocols

Fungal Strain and Inoculum Development

1.1. Strain Maintenance:

  • Maintain cultures of Acremonium byssoides on Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) plates.

  • Incubate at 25°C for 7-10 days until sufficient sporulation is observed.

  • Store stock cultures at 4°C for short-term use or as spore suspensions in 20% glycerol at -80°C for long-term storage.

1.2. Seed Culture Preparation:

  • Aseptically transfer a loopful of spores from a mature plate into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., MPGB-based medium).

  • Incubate the flask on a rotary shaker at 200 rpm and 28°C for 48-72 hours.

  • Monitor the seed culture for homogenous growth and absence of contamination. This culture will serve as the inoculum for the large-scale fermenter.

Large-Scale Fermentation

2.1. Fermenter Preparation and Sterilization:

  • Prepare the production medium (refer to Table 1) in a suitable large-scale fermenter (e.g., 100 L).

  • Calibrate pH and dissolved oxygen (DO) probes before insertion into the fermenter.

  • Sterilize the fermenter with the medium in place by autoclaving at 121°C for at least 20 minutes. Allow the fermenter to cool to the desired operating temperature (28°C).

2.2. Inoculation and Fermentation:

  • Aseptically transfer the seed culture into the sterilized production fermenter to achieve the desired inoculum size (e.g., 5% v/v).

  • Commence the fermentation under the optimized parameters outlined in Table 2.

  • Maintain the pH at 6.5 using automated addition of sterile acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH).

  • Control the dissolved oxygen level above 30% saturation by adjusting the agitation speed and aeration rate.

  • Monitor the fermentation process by aseptically withdrawing samples at regular intervals to measure biomass, substrate consumption, and this compound concentration.

Downstream Processing and Purification of this compound

3.1. Biomass Separation:

  • At the end of the fermentation, harvest the broth.

  • Separate the fungal biomass from the culture supernatant by filtration (e.g., using a filter press) or centrifugation. The supernatant contains the secreted this compound.

3.2. Extraction of this compound:

  • Extract the clarified supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Repeat the extraction process two to three times to ensure complete recovery of this compound.

  • Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

3.3. Purification:

  • Subject the concentrated crude extract to column chromatography using silica gel.

  • Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate) to separate the different components.

  • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing pure this compound and concentrate to yield the final product.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Maintenance Strain Maintenance (A. byssoides on MEA/PDA) Seed_Culture Seed Culture (Shake Flask) Strain_Maintenance->Seed_Culture Inoculum_Development Inoculum Development Seed_Culture->Inoculum_Development Large_Scale_Fermentation Large-Scale Fermentation (100 L Bioreactor) Inoculum_Development->Large_Scale_Fermentation Biomass_Separation Biomass Separation (Filtration/Centrifugation) Large_Scale_Fermentation->Biomass_Separation Extraction Solvent Extraction (Ethyl Acetate) Biomass_Separation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Pure_Acremine_I Pure this compound Purification->Pure_Acremine_I

Caption: Experimental workflow for this compound production.

Putative Biosynthetic Signaling Pathway for this compound

The biosynthesis of meroterpenoids like this compound is a complex process involving multiple enzymatic steps. It is hypothesized to originate from both the polyketide and terpenoid pathways. The diagram below illustrates a putative signaling pathway leading to the formation of the this compound precursor.

Biosynthetic_Pathway cluster_Polyketide Polyketide Pathway cluster_Terpenoid Terpenoid Pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Meroterpenoid_Precursor Acremine Precursor (Monomer) Polyketide_Intermediate->Meroterpenoid_Precursor IPP Isopentenyl Pyrophosphate (IPP) GPP_FPP GPP / FPP IPP->GPP_FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP_FPP TPS Terpene Cyclase (TPS) GPP_FPP->TPS Monoterpene_Unit Monoterpene Unit TPS->Monoterpene_Unit Monoterpene_Unit->Meroterpenoid_Precursor Dimerization Dimerization (e.g., Diels-Alder) Meroterpenoid_Precursor->Dimerization Acremine_I This compound Dimerization->Acremine_I

Caption: Putative biosynthetic pathway of this compound.

Developing a Stable Formulation for Acremin I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing a stable pharmaceutical formulation of Acremin I. These guidelines are intended to assist researchers in overcoming potential stability challenges associated with this promising fungal metabolite.

Introduction to Acremin I

Acremin I is a fungal metabolite isolated from Acremonium species.[] It has demonstrated biological activity, notably the inhibition of sporangia germination in Plasmopara viticola, the causal agent of downy mildew in grapevines.[] Its unique chemical structure, while central to its bioactivity, may also present challenges in developing a stable and effective formulation.

Chemical Properties of Acremin I:

PropertyValueReference
CAS Number 1110661-29-4[]
Molecular Formula C12H16O5[]
Molecular Weight 240.25 g/mol []
Recommended Storage -20°C[]
SMILES CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O[]

Potential Degradation Pathways

The chemical structure of Acremin I contains several functional groups that are susceptible to degradation, including an epoxide, a lactone (cyclic ester), and multiple hydroxyl groups. Understanding these potential degradation pathways is critical for developing a stable formulation.

A proposed degradation workflow is outlined below:

Acremin_I Acremin I Hydrolysis Hydrolysis (pH dependent) Acremin_I->Hydrolysis Oxidation Oxidation Acremin_I->Oxidation Photodegradation Photodegradation Acremin_I->Photodegradation Epoxide_Ring_Opening Epoxide Ring Opening Hydrolysis->Epoxide_Ring_Opening Lactone_Hydrolysis Lactone Hydrolysis Hydrolysis->Lactone_Hydrolysis Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photodegradation_Products Photodegradation Products Photodegradation->Photodegradation_Products

Caption: Potential degradation pathways for Acremin I.

Pre-formulation Studies: Experimental Protocols

A systematic approach to pre-formulation studies is essential to characterize the physicochemical properties of Acremin I and to identify critical factors affecting its stability.

pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of Acremin I in aqueous solutions.

Protocol:

  • Prepare a series of buffer solutions with pH values ranging from 2 to 10.

  • Accurately weigh and dissolve Acremin I in each buffer solution to a final concentration of 1 mg/mL.

  • Transfer aliquots of each solution into sealed vials and store them at a constant temperature (e.g., 40°C) to accelerate degradation.

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze the concentration of Acremin I using a stability-indicating HPLC method.

  • Plot the logarithm of the remaining Acremin I concentration versus time to determine the degradation rate constant (k) at each pH.

  • Generate a pH-rate profile by plotting log(k) against pH to identify the pH of maximum stability.

Forced Degradation Studies

Objective: To identify the potential degradation products and pathways of Acremin I under various stress conditions.

Protocol:

  • Acidic and Basic Hydrolysis:

    • Dissolve Acremin I in 0.1 N HCl and 0.1 N NaOH, respectively.

    • Incubate the solutions at 60°C for 24 hours.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dissolve Acremin I in a 3% solution of hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

  • Photostability:

    • Expose a solution of Acremin I and a solid sample to UV light (e.g., 254 nm) and visible light for a defined period.

    • A control sample should be kept in the dark.

  • Thermal Degradation:

    • Heat a solid sample of Acremin I at a high temperature (e.g., 80°C) for 72 hours.

  • Analyze all stressed samples using HPLC-MS to identify and characterize the degradation products.

Formulation Development Strategy

Based on the pre-formulation data, a suitable formulation can be developed to enhance the stability of Acremin I.

Excipient Compatibility Screening

Objective: To evaluate the compatibility of Acremin I with various pharmaceutical excipients.

Protocol:

  • Prepare binary mixtures of Acremin I with selected excipients (e.g., antioxidants, chelating agents, buffering agents, and lyoprotectants) in a 1:1 ratio.

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period.

  • Analyze the samples at initial and subsequent time points for the appearance of new peaks or a significant decrease in the Acremin I peak using HPLC.

Table of Potential Excipients:

Excipient CategoryExamplesRationale for Inclusion
Antioxidants Ascorbic acid, Butylated hydroxytoluene (BHT)To prevent oxidative degradation.
Chelating Agents Edetate disodium (EDTA)To complex with trace metal ions that can catalyze degradation.
Buffering Agents Citrate buffer, Phosphate bufferTo maintain the pH of the formulation at the point of maximum stability.
Lyoprotectants Mannitol, SucroseFor the development of a stable lyophilized formulation.
Formulation Prototype Development Workflow

The following workflow outlines the steps for developing stable liquid and solid formulations of Acremin I.

Start Pre-formulation Data Liquid_Formulation Liquid Formulation Start->Liquid_Formulation Solid_Formulation Solid Formulation (Lyophilized) Start->Solid_Formulation Aqueous_Solution Aqueous Solution Liquid_Formulation->Aqueous_Solution Non_Aqueous_Solution Non-Aqueous Solution Liquid_Formulation->Non_Aqueous_Solution Lyophilization_Cycle Lyophilization Cycle Development Solid_Formulation->Lyophilization_Cycle Buffer_Selection Buffer & pH Selection Aqueous_Solution->Buffer_Selection Antioxidant_Screening Antioxidant Screening Aqueous_Solution->Antioxidant_Screening Solvent_Selection Solvent Selection (e.g., PEG, Propylene Glycol) Non_Aqueous_Solution->Solvent_Selection Lyoprotectant_Screening Lyoprotectant Screening Lyophilization_Cycle->Lyoprotectant_Screening Stability_Testing Stability Testing Buffer_Selection->Stability_Testing Antioxidant_Screening->Stability_Testing Solvent_Selection->Stability_Testing Lyoprotectant_Screening->Stability_Testing

Caption: Workflow for Acremin I formulation development.

Proposed Signaling Pathway Inhibition

Acremin I has been shown to inhibit fungal spore germination.[] While the exact molecular target is not yet elucidated, it is plausible that Acremin I interferes with key signaling pathways essential for this process. The cAMP-dependent protein kinase (PKA) and mitogen-activated protein kinase (MAPK) pathways are known to be crucial for fungal spore germination.

Environmental_Cues Environmental Cues (Nutrients, pH, etc.) Receptor Membrane Receptor Environmental_Cues->Receptor Adenylate_Cyclase Adenylate Cyclase Receptor->Adenylate_Cyclase MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Acremin_I Acremin I Acremin_I->Receptor Inhibition PKA Protein Kinase A (PKA) Acremin_I->PKA Inhibition? Acremin_I->MAPK_Cascade Inhibition? cAMP cAMP Adenylate_Cyclase->cAMP cAMP->PKA Transcription_Factors Transcription Factors PKA->Transcription_Factors MAPK_Cascade->Transcription_Factors Germination Spore Germination Transcription_Factors->Germination

Caption: Hypothesized inhibition of fungal spore germination pathways by Acremin I.

Conclusion

The development of a stable formulation for Acremin I requires a thorough understanding of its chemical properties and degradation pathways. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to systematically address the stability challenges and to develop a robust and effective formulation for this promising natural product. Further investigation into the specific mechanism of action of Acremin I will provide more targeted approaches for its stabilization and formulation.

References

Application Notes and Protocols for In Vitro Bioassay of Acremine I Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals, and are a major concern for agricultural industries.[1] The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents.[2][3] Acremine I is a novel compound with potential antifungal properties. These application notes provide detailed protocols for in vitro bioassays to determine the antifungal efficacy of this compound. The described methods are based on established and standardized procedures for antifungal susceptibility testing, ensuring reproducibility and comparability of results.[4][5]

Summary of Potential Antifungal Activity

The following tables are templates for summarizing the quantitative data obtained from the bioassays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans
Aspergillus fumigatus
Cryptococcus neoformans
Trichophyton rubrum
(Other relevant species)

MIC₅₀ and MIC₉₀ represent the concentrations of this compound that inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Zone of Inhibition Diameters for this compound

Fungal SpeciesThis compound Disk Content (µg)Mean Zone Diameter (mm) ± SDInterpretation (S/I/R)
Candida albicans
Aspergillus fumigatus
Cryptococcus neoformans
Trichophyton rubrum
(Other relevant species)

S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires established breakpoints, which may need to be determined for a novel compound like this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[5][6][7] The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][8]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well, U-shaped bottom microtiter plates[4]

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS[4][9]

  • Fungal isolates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Negative control (medium with solvent)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and time for sporulation or yeast growth.

    • Harvest fungal cells or spores and suspend them in sterile saline.

    • Adjust the inoculum concentration to 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer or by adjusting the optical density (OD) with a spectrophotometer.[4]

    • Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate.[9] The final volume in each well should be 100 µL.

    • The concentration range should be sufficient to determine the MIC. A typical starting range might be 0.03 to 64 µg/mL.[9]

    • Include a positive control antifungal and a negative control (medium with the same concentration of solvent used to dissolve this compound).

    • Also include a growth control well with only the fungal inoculum in the medium and a sterility control well with only the medium.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the diluted this compound, positive control, and growth control.[7]

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[7][9]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[5]

    • The endpoint can be determined visually or by using a microplate reader to measure the OD at a specific wavelength (e.g., 530 nm).[10]

Disk Diffusion Assay for Antifungal Susceptibility

This qualitative or semi-quantitative method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.[5][11]

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar for the test fungus.[4][8]

  • Fungal isolates

  • Sterile cotton swabs

  • Positive control antifungal disks

  • Blank disks (with solvent)

Procedure:

  • Disk Preparation:

    • Apply a known amount of this compound solution to sterile filter paper disks and allow them to dry completely in a sterile environment. The concentration will need to be optimized for the compound.

  • Inoculum Preparation:

    • Prepare a fungal inoculum suspension as described for the broth microdilution assay, adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.[4]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.[8]

    • Allow the plate to dry for 5-15 minutes.[8]

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks, positive control disks, and blank disks onto the inoculated agar surface.[11]

    • Ensure the disks are in firm contact with the agar.[11]

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.[11]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[8]

    • The size of the zone of inhibition is proportional to the antifungal activity of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay Execution cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation & Standardization fungal_culture->inoculum_prep inoculation_mic Inoculation of 96-well Plate inoculum_prep->inoculation_mic plate_inoculation Inoculate Agar Plate inoculum_prep->plate_inoculation drug_prep This compound Stock Solution serial_dilution Serial Dilution of this compound drug_prep->serial_dilution disk_prep Prepare this compound Disks drug_prep->disk_prep serial_dilution->inoculation_mic incubation_mic Incubation (24-48h) inoculation_mic->incubation_mic mic_reading Read MIC (Visual/Spectrophotometer) incubation_mic->mic_reading disk_application Apply Disks disk_prep->disk_application plate_inoculation->disk_application incubation_disk Incubation (24-48h) disk_application->incubation_disk zone_measurement Measure Zone of Inhibition (mm) incubation_disk->zone_measurement

Caption: Experimental workflow for in vitro antifungal bioassays.

signaling_pathway cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane chitin Chitin cell_lysis Cell Lysis / Growth Inhibition chitin->cell_lysis Disruption leads to glucan β-(1,3)-Glucan glucan->cell_lysis Disruption leads to mannoproteins Mannoproteins ergosterol Ergosterol Synthesis ergosterol->cell_lysis Disruption leads to acremine_i This compound acremine_i->chitin Inhibition of Synthesis acremine_i->glucan Inhibition of Synthesis acremine_i->ergosterol Inhibition of Synthesis

Caption: Putative antifungal mechanism targeting the fungal cell wall and membrane.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acremine I Production in Acremonium byssoides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions of Acremonium byssoides for maximizing the yield of the secondary metabolite, Acremine I. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the cultivation of Acremonium byssoides and the production of this compound.

Issue/Question Potential Causes Troubleshooting Steps
Low or no biomass growth of A. byssoides 1. Inadequate inoculum size or viability.2. Suboptimal media composition.3. Incorrect pH of the culture medium.4. Inappropriate incubation temperature.5. Contamination with other microorganisms.1. Ensure a fresh and viable inoculum is used. Increase the inoculum size if necessary.2. Verify the composition of the culture medium. Ensure all components are added in the correct concentrations.3. Measure and adjust the initial pH of the medium to the optimal range (typically 5.0-6.0 for many fungi).4. Check and calibrate the incubator to ensure the correct temperature (typically 25-28°C) is maintained.5. Check for contamination by microscopy and by plating on a general-purpose medium. If contaminated, discard the culture and start with a fresh, pure culture.
Good biomass growth but low this compound yield 1. Suboptimal nutrient levels (carbon/nitrogen ratio).2. Incorrect timing of harvest.3. Inadequate aeration or agitation.4. Degradation of this compound after production.1. Optimize the carbon and nitrogen sources and their ratio in the culture medium. High biomass does not always correlate with high secondary metabolite production.[1]2. Perform a time-course experiment to determine the optimal harvest time for this compound production, which often occurs during the stationary phase of growth.3. Optimize the agitation speed and use baffled flasks to improve aeration in shake flask cultures.4. Harvest the culture at the peak production time and process immediately or store under conditions that minimize degradation (e.g., -20°C).
Inconsistent this compound yields between batches 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in incubation conditions (temperature, agitation).1. Standardize the inoculum preparation procedure, including the age of the culture and the spore concentration.2. Prepare the culture medium from the same batches of reagents and ensure accurate measurements and thorough mixing.3. Ensure that incubators and shakers are properly calibrated and maintained to provide consistent conditions.
Difficulty in extracting this compound from the culture 1. Inefficient extraction solvent.2. Incomplete cell lysis (if this compound is intracellular).3. Emulsion formation during liquid-liquid extraction.1. Test different organic solvents (e.g., ethyl acetate, chloroform, methanol) to find the most efficient one for this compound extraction.[2]2. If the product is intracellular, employ cell disruption techniques (e.g., sonication, homogenization) before solvent extraction.3. Centrifuge the mixture at a higher speed or use a different solvent system to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is a suitable basal medium for culturing Acremonium byssoides for this compound production?

A1: A commonly used medium for the production of acremines from Acremonium byssoides is Malt Extract-Peptone-Glucose (MPG) medium. A typical composition is provided in the experimental protocols section.

Q2: What are the key culture parameters to optimize for enhancing this compound yield?

A2: The key parameters to optimize include the composition of the culture medium (carbon and nitrogen sources), initial pH, incubation temperature, aeration (agitation speed), and incubation time.[3]

Q3: At which growth phase is this compound typically produced?

A3: As a secondary metabolite, this compound is most likely produced during the stationary phase of fungal growth, after the initial phase of rapid biomass accumulation has slowed down.[1] It is crucial to perform a time-course study to pinpoint the optimal harvest time.

Q4: How can I quantify the amount of this compound in my culture extracts?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.[4] You will need a purified standard of this compound to create a calibration curve for accurate quantification.

Q5: What is the general biosynthetic pathway for this compound?

A5: Acremines are classified as meroterpenoids, which are hybrid natural products derived from both the polyketide and terpenoid pathways. The biosynthesis generally involves the creation of a polyketide backbone that is subsequently modified and prenylated.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose12.585.2
Sucrose11.878.5
Maltose13.295.6
Fructose10.565.3

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (5 g/L)Biomass (g/L)This compound Yield (mg/L)
Peptone12.892.4
Yeast Extract13.588.1
Ammonium Sulfate9.555.7
Sodium Nitrate10.268.9

Table 3: Effect of Temperature and pH on this compound Yield

Temperature (°C)Initial pHBiomass (g/L)This compound Yield (mg/L)
225.010.175.3
226.010.882.1
255.012.598.6
256.013.1105.4
285.011.989.2
286.012.493.7

Experimental Protocols

Protocol 1: Culture Medium Preparation (Malt Extract-Peptone-Glucose Medium)
  • Composition per 1 Liter:

    • Malt Extract: 20 g[5][6][7]

    • Peptone: 1 g[5][6][7]

    • Glucose: 20 g[5][6][7]

    • Distilled Water: 1 L

  • Preparation:

    • Dissolve the malt extract, peptone, and glucose in 1 L of distilled water by heating and stirring.

    • Adjust the pH to a desired value (e.g., 5.5) using 1M HCl or 1M NaOH.

    • Dispense the medium into appropriate culture vessels (e.g., 100 mL per 250 mL Erlenmeyer flask).

    • Sterilize by autoclaving at 121°C for 15 minutes.

    • Allow the medium to cool to room temperature before inoculation.

Protocol 2: Shake Flask Fermentation of Acremonium byssoides
  • Inoculum Preparation:

    • Grow A. byssoides on a Malt Extract Agar (MEA) plate for 7-10 days at 25°C.

    • Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

  • Fermentation:

    • Inoculate the sterile MPG medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.[8]

    • Incubate the flasks on a rotary shaker at a specified speed (e.g., 150-200 rpm) and temperature (e.g., 25°C) for a predetermined duration (e.g., 10-14 days).[9][10]

    • Monitor the growth and this compound production by aseptically withdrawing samples at regular intervals.

Protocol 3: Extraction and Quantification of this compound
  • Extraction:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[2]

    • If this compound is suspected to be intracellular, the mycelium should be homogenized in a suitable solvent (e.g., methanol) prior to extraction.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification by HPLC:

    • Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a High-Performance Liquid Chromatograph (HPLC) equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer).

    • The mobile phase and gradient will need to be optimized for the separation of this compound. A typical starting point could be a gradient of water and acetonitrile with 0.1% formic acid.

    • Quantify the this compound peak by comparing its area to a standard curve prepared from a purified this compound standard.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis cluster_optimization Optimization Loop Media_Prep Medium Preparation (MPG Broth) Fermentation Shake Flask Fermentation (25°C, 150 rpm, 14 days) Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation (Spore Suspension) Inoculum_Prep->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Quantification HPLC Analysis (this compound Quantification) Extraction->Quantification Optimization Parameter Optimization (Media, pH, Temp, etc.) Quantification->Optimization Low Yield? Optimization->Media_Prep

Caption: Experimental workflow for the optimization of this compound production.

Putative_Biosynthetic_Pathway cluster_precursors Primary Metabolism cluster_core_synthesis Core Structure Synthesis cluster_modification Modification and Maturation Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS IPP_DMAPP IPP & DMAPP (from Mevalonate Pathway) Prenyltransferase Prenyltransferase IPP_DMAPP->Prenyltransferase Polyketide Polyketide Intermediate PKS->Polyketide Polyketide->Prenyltransferase Prenylated_Intermediate Prenylated Polyketide Prenyltransferase->Prenylated_Intermediate Tailoring_Enzymes Tailoring Enzymes (Oxidases, etc.) Prenylated_Intermediate->Tailoring_Enzymes Acremine_I This compound Tailoring_Enzymes->Acremine_I

Caption: Putative biosynthetic pathway for this compound, a fungal meroterpenoid.

Troubleshooting_Logic Start Start Fermentation Check_Growth Check Biomass Growth Start->Check_Growth Low_Growth Low Growth Check_Growth->Low_Growth No Good_Growth Good Growth Check_Growth->Good_Growth Yes Troubleshoot_Growth Troubleshoot Growth: - Inoculum - Media - pH - Temperature Low_Growth->Troubleshoot_Growth Check_Yield Check this compound Yield Good_Growth->Check_Yield Troubleshoot_Growth->Start Re-start Low_Yield Low Yield Check_Yield->Low_Yield No Good_Yield Good Yield Check_Yield->Good_Yield Yes Troubleshoot_Yield Troubleshoot Yield: - C/N Ratio - Aeration - Harvest Time Low_Yield->Troubleshoot_Yield End Process Culture Good_Yield->End Troubleshoot_Yield->Start Re-optimize & Re-start

References

Overcoming Acremine I solubility issues in formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acremine I. This resource provides researchers, scientists, and drug development professionals with detailed guidance on overcoming solubility challenges associated with this compound, a promising but poorly water-soluble compound.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My this compound is precipitating out of my aqueous buffer solution.

Answer:

Precipitation of this compound from an aqueous solution is a common issue stemming from its low intrinsic solubility.[1][2] This often occurs when a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, causing the compound to crash out as it exceeds its solubility limit.[3]

Troubleshooting Steps:

  • Verify Concentration: Ensure the final concentration of this compound in your aqueous solution does not exceed its known thermodynamic solubility in that specific medium.

  • Control Solvent Percentage: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, ideally below 1%, as higher concentrations can affect biological assays and still may not be sufficient to maintain solubility.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[4] Evaluate the pKa of this compound and adjust the buffer pH to a range where the ionized (and typically more soluble) form is predominant.

  • Incorporate Solubilizing Excipients: If pH adjustment is not feasible or effective, consider adding excipients to your formulation.[5][6][7] Cyclodextrins (like HP-β-CD) can form inclusion complexes, or surfactants (like Polysorbate 80) can form micelles to encapsulate the drug.[8][9][10]

  • Re-evaluate Formulation Strategy: For persistent precipitation, a more advanced formulation strategy, such as creating an amorphous solid dispersion or a lipid-based formulation, may be necessary.[5][11][12][13]

Issue 2: I'm observing high variability in my bioassay results.

Answer:

High variability is often linked to inconsistent solubility and uncontrolled precipitation. If this compound is not fully dissolved, the actual concentration in solution can vary significantly between experiments, leading to unreliable data.[14][15]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving this issue.

G cluster_0 Troubleshooting Assay Variability cluster_1 Solutions start High Variability in Bioassay Results check_sol Is this compound fully dissolved at test concentration? start->check_sol precip_obs Precipitation or Cloudiness Observed in Wells? check_sol->precip_obs sol_issue Root Cause: Inconsistent Solubilization precip_obs->sol_issue Yes other_issues Investigate Other Experimental Variables (e.g., Pipetting, Cell Health) precip_obs->other_issues No sol_1 Lower Final Concentration sol_issue->sol_1 sol_2 Add Excipient (e.g., Cyclodextrin) sol_issue->sol_2 sol_3 Optimize pH of Buffer sol_issue->sol_3 sol_4 Use Advanced Formulation (ASD) sol_issue->sol_4

Caption: Workflow for troubleshooting bioassay variability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the baseline solubility characteristics of this compound?

Answer:

This compound is a lipophilic molecule classified as a Biopharmaceutical Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility.[16][17] Its solubility is highly dependent on the solvent system used.

Table 1: this compound Solubility in Common Solvents

SolventSolubility (µg/mL)Notes
Water (pH 7.4)< 1Practically insoluble.
Phosphate Buffered Saline (PBS)< 1Practically insoluble.
DMSO> 100,000Highly soluble.[18]
Ethanol~5,000Soluble.
Propylene Glycol~25,000Freely soluble.

Data are approximations for initial experimental design.

Q2: Which strategies are most effective for enhancing this compound solubility?

Answer:

Several techniques can significantly improve the aqueous solubility of this compound. The choice of method depends on the desired final concentration, dosage form, and experimental context.[19] Common strategies include the use of co-solvents, excipients, and advanced formulation technologies like amorphous solid dispersions (ASDs).[8][11][20][21]

Table 2: Comparison of Solubility Enhancement Strategies for this compound

StrategyTechnologyAchievable Concentration (µg/mL)AdvantagesDisadvantages
Co-solvency Adding a water-miscible solvent (e.g., PEG 400)10 - 50Simple to prepare for in-vitro use.[21]May not be suitable for in-vivo studies due to potential toxicity.[21]
Complexation Inclusion with Cyclodextrins (e.g., 10% HP-β-CD)50 - 200Low toxicity; suitable for parenteral formulations.[9][22]Limited by complex stability and drug loading capacity.[23]
Amorphous Solid Dispersion (ASD) Dispersing this compound in a polymer matrix (e.g., PVP VA64)200 - 1000+Significantly enhances solubility and dissolution rate; suitable for oral dosage forms.[5][12][24]Requires specialized manufacturing processes like spray drying or hot-melt extrusion.[11][24]
Lipid-Based Formulation Self-Emulsifying Drug Delivery System (SEDDS)500 - 5000+Enhances both solubility and absorption by utilizing lipid pathways.[13]Complex formulation development; potential for GI side effects.
Q3: How do I select the right formulation strategy for my research needs?

Answer:

The optimal formulation strategy depends on the stage of your research (e.g., early discovery vs. preclinical development) and the intended application. The decision tree below provides a guide for selecting an appropriate path.

G cluster_0 Formulation Strategy Selection cluster_1 Recommended Approaches start Goal: Solubilize this compound q1 What is the intended application? start->q1 in_vitro In-Vitro Screening q1->in_vitro Cell-based assays in_vivo_oral In-Vivo (Oral) q1->in_vivo_oral PK / Efficacy in_vivo_iv In-Vivo (IV) q1->in_vivo_iv PK / Efficacy sol_vitro Use Co-solvent (DMSO <1% final) or Cyclodextrin Complex in_vitro->sol_vitro sol_oral Develop Amorphous Solid Dispersion (ASD) or Lipid-Based Formulation (SEDDS) in_vivo_oral->sol_oral sol_iv Use Cyclodextrin Complex or Polymeric Micelle Formulation in_vivo_iv->sol_iv

Caption: Decision tree for selecting a suitable formulation strategy.

Q4: Is there a signaling pathway associated with this compound?

Answer:

This compound is a fungal metabolite that has been identified as an inhibitor of Plasmopara viticola, the pathogen responsible for grape downy mildew.[25] While its precise mechanism in mammalian systems is an active area of research, related meroterpenoid compounds are known to interfere with key cellular signaling pathways. A hypothetical pathway, illustrating how formulation success is critical for biological activity, is shown below. Achieving a sufficient dissolved concentration is necessary for this compound to engage its target and elicit a downstream effect.

G cluster_0 Hypothetical this compound Signaling Pathway cluster_1 Formulation cluster_2 Cellular Action Formulation This compound Formulation (e.g., ASD) Dissolved Dissolved this compound (Supersaturated State) Formulation->Dissolved Dissolution Target Kinase Target (e.g., Pro-survival Kinase) Dissolved->Target Inhibition Pathway Downstream Signaling Cascade Target->Pathway Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Diagram of a hypothetical signaling pathway for this compound.

Section 3: Experimental Protocols

Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry

Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer. This method is a high-throughput approach suitable for early-stage development.[3][14][15][26][27]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore Multiscreen®, 0.45 µm)

  • 96-well UV-transparent collection plates

  • Multichannel pipette

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Calibration Curve:

    • In a UV-transparent plate, perform serial dilutions of the 10 mM stock solution in a 50:50 mixture of Acetonitrile:PBS to create standards ranging from 1 µM to 100 µM.

    • This mixture is used to ensure the compound remains soluble for an accurate standard curve.

  • Sample Preparation:

    • Add 198 µL of PBS (pH 7.4) to the wells of the 96-well filter plate.

    • Add 2 µL of the 10 mM this compound DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.

    • Prepare at least three replicates for the compound.

  • Incubation:

    • Seal the plate and place it on a plate shaker at room temperature.

    • Incubate for 2 hours, shaking at a moderate speed (e.g., 300 rpm).[15]

  • Filtration:

    • Place the filter plate on top of a clean UV-transparent collection plate.

    • Centrifuge the assembly to filter the supernatant into the collection plate, separating any precipitated this compound.

  • Measurement:

    • Read the absorbance of both the standard and sample plates using a UV-Vis plate reader at the λmax of this compound.

  • Data Analysis:

    • Use the calibration curve to calculate the concentration of dissolved this compound in the filtered samples.

    • The resulting concentration is the kinetic solubility under these conditions.

Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.[11][24] This method is suitable for generating material for in-vivo studies.[5][28]

Materials:

  • This compound

  • Polymer carrier (e.g., Kollidon® VA64 / Copovidone)[7]

  • Solvent system (e.g., Dichloromethane:Methanol 1:1 v/v)

  • Spray dryer apparatus

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).

    • Dissolve both this compound and the polymer (Kollidon® VA64) in the solvent system to create a clear solution. A typical solids concentration is 5-10% (w/v).

    • Ensure complete dissolution using a magnetic stirrer.

  • Spray Dryer Setup:

    • Set the spray dryer parameters. These will need to be optimized but typical starting points are:

      • Inlet Temperature: 80-120°C

      • Atomization/Gas Flow Rate: 400-600 L/hr

      • Feed Pump Rate: 5-10 mL/min

  • Spray Drying Process:

    • Prime the system by running the pure solvent through the nozzle for a few minutes.

    • Switch the feed to the this compound-polymer solution.

    • The solution is atomized into fine droplets in the drying chamber. The hot gas evaporates the solvent, leaving behind solid particles of the drug dispersed in the polymer.[20]

  • Product Collection:

    • The resulting dry powder (the ASD) is separated from the gas stream by a cyclone and collected in a collection vessel.

  • Secondary Drying:

    • Transfer the collected powder to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent.

  • Characterization (Recommended):

    • Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline drug and determine the glass transition temperature (Tg) of the ASD.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion.

    • Dissolution Testing: To compare the dissolution rate of the ASD against the physical mixture and pure crystalline this compound.

References

Technical Support Center: Minimizing Degradation of Acremine I During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Acremine I during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it as a powder at -20°C. If dissolved in a solvent such as DMSO, it should be stored at -80°C.[1] It is crucial to protect this compound from light and moisture.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the chemical structure of related Acremine compounds, which feature multiple hydroxyl groups and unsaturated bonds, the primary degradation pathways are likely to be oxidation, hydrolysis, and photodegradation. Exposure to air (oxygen), moisture, light, and incompatible solvents or reagents can accelerate these processes.

Q3: Which solvents are recommended for dissolving this compound?

A3: While DMSO is a common solvent for many fungal metabolites, it is essential to use anhydrous, high-purity solvents. For long-term storage in solution, consider solvents that are less prone to peroxide formation. Always prepare solutions fresh when possible.

Q4: How can I detect if my this compound sample has degraded?

A4: Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicators of degradation. A change in the physical appearance, such as color, can also suggest degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in experiments This compound has degraded due to improper storage or handling.1. Verify storage conditions (temperature, light, moisture protection). 2. Analyze the sample by HPLC or LC-MS to check for purity and degradation products. 3. Prepare fresh solutions from a new stock of this compound powder.
Appearance of unexpected peaks in HPLC/LC-MS analysis The sample has degraded, leading to the formation of new compounds.1. Compare the chromatogram with a reference standard of pure this compound. 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 3. Review the handling procedure for any steps that might introduce contaminants or stress conditions (e.g., prolonged exposure to room temperature, incompatible solvents).
Change in the color or physical appearance of the this compound powder or solution Significant degradation has likely occurred.1. Do not use the sample for experiments. 2. Discard the degraded sample according to your institution's safety guidelines. 3. Obtain a fresh batch of this compound and ensure proper storage from the outset.
Inconsistent experimental results Partial degradation of this compound may be occurring, leading to variable concentrations of the active compound.1. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. 2. Use fresh aliquots for each experiment. 3. Re-evaluate the stability of this compound in the specific experimental buffer or media being used.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a full scan from 200-400 nm is recommended for initial characterization).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and identifying potential degradation products.[4][5][6]

  • Acidic Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Heat the solid this compound powder at 100°C for 48 hours.[7][8][9]

    • Dissolve the heated powder in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source with a specific wavelength (e.g., 254 nm or a broad-spectrum light source) for 24 hours.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC.

Visualizations

experimental_workflow cluster_storage This compound Storage cluster_analysis Purity & Degradation Analysis cluster_troubleshooting Troubleshooting storage_powder Powder @ -20°C hplc HPLC/LC-MS Analysis storage_powder->hplc storage_solution Solution @ -80°C storage_solution->hplc check_purity Degradation Detected? hplc->check_purity forced_degradation Forced Degradation Studies forced_degradation->hplc check_purity->storage_powder No check_purity->forced_degradation Yes

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways AcremineI This compound (Cyclohexenone derivative) Oxidation Oxidized Products (e.g., epoxides, hydroxylated derivatives) AcremineI->Oxidation O₂, light, metal ions Hydrolysis Hydrolyzed Products (e.g., ring opening) AcremineI->Hydrolysis H₂O, acid/base Photodegradation Photodegradation Products (e.g., isomerized or fragmented compounds) AcremineI->Photodegradation UV/Vis light troubleshooting_logic start Inconsistent Experimental Results q1 Is this compound solution freshly prepared? start->q1 a1_yes Check for degradation in experimental buffer q1->a1_yes Yes a1_no Prepare fresh solution q1->a1_no No q2 Are aliquots used to avoid freeze-thaw cycles? a1_yes->q2 a1_no->q2 a2_yes Perform HPLC/LC-MS on current stock q2->a2_yes Yes a2_no Aliquot new stock solution q2->a2_no No q3 Is purity confirmed by HPLC/LC-MS? a2_yes->q3 a2_no->q3 a3_yes Investigate other experimental parameters q3->a3_yes Yes a3_no Order new batch of this compound q3->a3_no No

References

Technical Support Center: Enhancing the Bio-efficacy of Acremine A with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide focuses on Acremine A, a member of the Acremine family of secondary metabolites produced by Acremonium fungi. It is presumed that the user query for "Acremine I" was a typographical error. The information provided is intended for research and drug development professionals and is based on the known bioactivities of Acremine A and related cyclohexenone compounds.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in optimizing the bio-efficacy of Acremine A, particularly through the use of adjuvants.

Troubleshooting Guide

This section addresses common issues that may arise during the experimental evaluation of Acremine A's bio-efficacy.

Problem Possible Cause Suggested Solution
Low or no bio-activity of Acremine A 1. Degradation of Acremine A: Cyclohexenone compounds can be unstable under certain conditions (e.g., pH, light exposure).2. Incorrect concentration: Calculation errors or improper dilution can lead to a final concentration that is too low to elicit a response.3. Cell line resistance: The target cell line may have intrinsic or acquired resistance mechanisms.4. Inappropriate assay: The chosen bioassay may not be suitable for detecting the specific activity of Acremine A.1. Store Acremine A stock solutions at -20°C or lower, protected from light. Prepare fresh working solutions for each experiment. Verify the stability of Acremine A in your experimental medium.2. Double-check all calculations and ensure proper calibration of pipettes. Perform a concentration-response curve to determine the optimal concentration range.3. Use a different, sensitive cell line as a positive control. If resistance is suspected, consider investigating potential resistance mechanisms (e.g., efflux pumps).4. Review the literature for assays used to evaluate similar cyclohexenone compounds. Consider alternative assays that measure different endpoints (e.g., apoptosis, specific enzyme inhibition).
High variability between replicates 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates.2. Edge effects: Evaporation from wells on the perimeter of the plate.3. Pipetting errors: Inaccurate dispensing of Acremine A, adjuvants, or reagents.1. Ensure thorough mixing of the cell suspension before and during seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.2. Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile medium or PBS to maintain humidity.3. Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips.
Adjuvant toxicity 1. High concentration of adjuvant: The adjuvant itself may be cytotoxic at the concentration used.2. Synergistic toxicity: The combination of Acremine A and the adjuvant may result in unexpected toxicity.1. Perform a dose-response experiment for the adjuvant alone to determine its cytotoxic concentration range.2. Evaluate a matrix of concentrations for both Acremine A and the adjuvant to identify a non-toxic, synergistic combination.
Precipitation of Acremine A or adjuvant in media 1. Low solubility: The compound may have poor solubility in the aqueous culture medium.2. Interaction between components: Acremine A and the adjuvant may interact and precipitate.1. Use a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells. Include a solvent control in your experiments.2. Prepare fresh solutions and observe for any precipitation upon mixing. If precipitation occurs, consider alternative adjuvants or different formulation strategies.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is Acremine A and what are its known bio-activities?

A1: Acremine A is a cyclohexenone, a class of secondary metabolites isolated from Acremonium fungi.[1] Metabolites from Acremonium have been shown to possess a wide range of biological activities, including antimicrobial, cytotoxic, antitumor, and anti-inflammatory properties.[2][3] Cyclohexenone derivatives, in general, are known for their diverse bioactivities, such as antifungal and antibacterial effects.[4][5]

Q2: Why should I consider using an adjuvant with Acremine A?

A2: Adjuvants are substances that can enhance the efficacy of a primary therapeutic agent.[6] For a compound like Acremine A, an adjuvant could potentially:

  • Increase its potency, allowing for lower effective doses.

  • Overcome potential resistance mechanisms in target cells.

  • Improve its stability or solubility in experimental conditions.

  • Broaden its spectrum of activity.

Experimental Design

Q3: How do I select an appropriate adjuvant to test with Acremine A?

A3: The choice of adjuvant depends on the target application and the suspected mechanism of action of Acremine A. Consider adjuvants that:

  • Are known to enhance the activity of antifungal or cytotoxic agents.[3]

  • Can modulate cell permeability or inhibit efflux pumps.

  • Have a complementary mechanism of action. For fungal metabolites, both natural and synthetic compounds can be explored as potential adjuvants.[7][8]

Q4: What controls should I include in my bio-efficacy experiments?

A4: A well-designed experiment should include the following controls:

  • Untreated control: Cells treated with the vehicle (e.g., culture medium) only.

  • Vehicle control: Cells treated with the solvent used to dissolve Acremine A and the adjuvant (e.g., DMSO) at the final concentration used in the experiment.

  • Acremine A alone: To determine its baseline activity.

  • Adjuvant alone: To assess any intrinsic activity or toxicity of the adjuvant.

  • Positive control: A known bioactive compound with a similar expected effect to ensure the assay is working correctly.

Data Interpretation

Q5: How do I determine if the effect of Acremine A and the adjuvant is synergistic, additive, or antagonistic?

A5: To assess the nature of the interaction, you can use methods such as the checkerboard assay and calculate the Fractional Inhibitory Concentration (FIC) index.[9] This involves testing various combinations of Acremine A and the adjuvant and comparing the combined effect to their individual effects.

Data Presentation

Table 1: Hypothetical Bio-efficacy of Acremine A with Adjuvant X against Candida albicans
TreatmentMIC (µg/mL)FIC IndexInteraction
Acremine A alone64--
Adjuvant X alone128--
Acremine A + Adjuvant X (1:1 ratio)16 (Acremine A) + 32 (Adjuvant X)0.5Synergistic

Note: This table presents hypothetical data for illustrative purposes. MIC (Minimum Inhibitory Concentration) values should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted for testing the antifungal activity of Acremine A.

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of Acremine A in DMSO.

    • Prepare a 10 mg/mL stock solution of the selected adjuvant in a suitable solvent.

  • Preparation of Microtiter Plates:

    • Add 100 µL of appropriate broth medium (e.g., RPMI-1640) to all wells of a 96-well microtiter plate.

    • In the first column of wells, add an additional 100 µL of the Acremine A stock solution to create a starting concentration for serial dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) overnight.

    • Prepare a fungal suspension and adjust the concentration to approximately 1-5 x 10^6 CFU/mL. Further dilute this to the final working concentration as per standardized protocols (e.g., CLSI guidelines).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.

    • Include a growth control (medium + inoculum) and a sterility control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of Acremine A that visibly inhibits fungal growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • Prepare a 96-well plate with serial dilutions of Acremine A along the x-axis and the adjuvant along the y-axis.

    • Each well will contain a unique combination of concentrations of Acremine A and the adjuvant in a final volume of 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC for each compound alone and in combination.

    • Calculate the FIC for each compound: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC index: FIC Index = FIC of Acremine A + FIC of Adjuvant.

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

      • FIC Index > 4.0: Antagonism

Mandatory Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway for Acremine A-Induced Apoptosis cluster_cell Target Cell AcremineA Acremine A ROS Increased ROS Production AcremineA->ROS Adjuvant Adjuvant Adjuvant->ROS enhances CellMembrane Cell Membrane Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of Acremine A-induced apoptosis, enhanced by an adjuvant.

Experimental Workflow Diagram

G Workflow for Bio-efficacy Testing of Acremine A with Adjuvants cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Acremine A & Adjuvant Stock Solutions Inoculum Prepare Inoculum Stock->Inoculum Culture Culture Target Cells/ Microorganisms Culture->Inoculum MIC_A MIC Assay: Acremine A Alone Inoculum->MIC_A MIC_Adj MIC Assay: Adjuvant Alone Inoculum->MIC_Adj Checkerboard Checkerboard Assay: Combination Inoculum->Checkerboard Read Read Plates (e.g., Spectrophotometer) MIC_A->Read MIC_Adj->Read Checkerboard->Read Calc Calculate MICs & FIC Index Read->Calc Interpret Interpret Interaction (Synergy, Additive, etc.) Calc->Interpret

Caption: General workflow for assessing the synergistic bio-efficacy of Acremine A.

References

Addressing batch-to-batch variability in Acremine I production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the production of Acremine I. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during synthesis.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of this compound, leading to batch-to-batch variability. The troubleshooting steps are presented in a question-and-answer format.

Issue 1: Low Yield of the Final this compound Product

  • Question: We are experiencing significantly lower yields of this compound compared to our established baseline. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields in a multi-step synthesis can originate from various stages. A systematic approach is required to identify the root cause.

    • Initial Raw Material Quality: Verify the purity and integrity of all starting materials, especially the initial precursor (e.g., meta-cresol). Impurities in the starting material can propagate through the synthesis and inhibit key reactions.

    • Reaction Conditions: Small deviations in reaction parameters can have a large impact on yield. Critically review the following for each step:

      • Temperature: Ensure precise temperature control, as fluctuations can lead to side product formation.

      • Reaction Time: Incomplete or excessive reaction times can result in a mixture of unreacted starting material and degradation products.

      • Reagent Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions or the formation of by-products.

    • Purification Steps: Inefficient purification at intermediate or final stages can lead to product loss. Evaluate the efficiency of your chromatography or crystallization methods.

    Troubleshooting Workflow for Low Yield

    Low_Yield_Troubleshooting start Low this compound Yield raw_material Check Starting Material Purity (e.g., meta-cresol) start->raw_material reaction_conditions Review Reaction Conditions raw_material->reaction_conditions Purity OK reagent_quality Test Reagent Quality and Stoichiometry raw_material->reagent_quality Impurity Detected purification Evaluate Purification Efficiency reaction_conditions->purification Conditions OK temp_time Verify Temperature and Time Control reaction_conditions->temp_time Deviation Found chromatography Optimize Chromatography/Crystallization purification->chromatography Inefficiency Detected end_bad Yield Still Low (Further Investigation Needed) purification->end_bad Efficiency OK end_good Yield Improved reagent_quality->end_good temp_time->end_good chromatography->end_good

    Troubleshooting workflow for low this compound yield.

Issue 2: Inconsistent Purity and Impurity Profile Between Batches

  • Question: We are observing significant variations in the purity of this compound and the presence of unknown impurities in different batches. How can we identify the source of these inconsistencies?

  • Answer: An inconsistent impurity profile points to a lack of control over the reaction pathway. Potential sources of impurities include side reactions, degradation of intermediates or the final product, and contaminants from reagents or solvents.[1][2]

    • Impurity Identification: The first step is to characterize the major impurities using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the structure of the impurity can provide clues about its origin.

    • Potential Impurity Sources in Acremine Synthesis:

      • By-products from side reactions: Unwanted reactions of starting materials or intermediates with reagents can lead to by-products.[1]

      • Degradation products: this compound or its intermediates may degrade under certain conditions of light, temperature, or pH.[1]

      • Residual starting materials or intermediates: Incomplete reactions will result in the carry-over of starting materials or intermediates into the final product.

      • Reagents and catalysts: Traces of reagents, ligands, or catalysts used in the synthesis may be present in the final product.[2]

    • Process Control: Implement stringent in-process controls to monitor the reaction progress and the formation of impurities at each step. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).

    Table 1: Potential Impurities in this compound Synthesis

Potential Impurity SourceExampleAnalytical Detection MethodMitigation Strategy
Starting MaterialsUnreacted meta-cresolGC-MS, HPLCEnsure high purity of starting materials; Optimize reaction stoichiometry and time.
IntermediatesIncompletely reacted diol intermediateLC-MS, NMRMonitor reaction completion by TLC or HPLC; Adjust reaction conditions.
Side ProductsIsomers or over-oxidized productsHPLC, Chiral ChromatographyOptimize reaction selectivity; Control temperature and reagent addition.
Reagents/CatalystsResidual catalysts from reduction stepsICP-MSImplement effective purification steps; Use minimal effective catalyst concentration.
SolventsResidual organic solventsGC-HSUse appropriate drying techniques; Select solvents with low toxicity potential.[2]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor to ensure batch-to-batch consistency in this compound synthesis?

A1: To ensure consistency, it is crucial to monitor and control several critical process parameters throughout the synthesis. These include:

  • Purity of starting materials and reagents: As the quality of the initial inputs directly affects the final product.

  • Reaction temperature: To prevent the formation of temperature-sensitive by-products.

  • pH of the reaction mixture: Especially in steps involving acid or base catalysts.

  • Stirring rate: To ensure homogeneous reaction conditions.

  • Water content: As water can interfere with certain reactions (e.g., those involving organometallic reagents).

Q2: Which analytical techniques are recommended for the quality control of this compound?

A2: A combination of analytical techniques should be employed for comprehensive quality control:

  • HPLC: For determining purity and quantifying impurities.

  • Mass Spectrometry (MS): For confirming the molecular weight of the final product and identifying impurities.

  • NMR Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired product.

  • Chiral Chromatography: To determine the enantiomeric excess, which is critical for biological activity.

  • FTIR Spectroscopy: To confirm the presence of key functional groups.

Q3: How can we develop a "golden batch" profile for this compound production?

A3: A "golden batch" profile is an idealized manufacturing process based on data from successful batches. To develop this:

  • Data Collection: Gather comprehensive data from multiple successful production runs, including all critical process parameters and quality attributes.

  • Statistical Analysis: Use statistical methods to define the acceptable range for each parameter.

  • Model Development: Create a model that represents the ideal process trajectory.

  • Real-time Monitoring: Use this model for real-time monitoring of new batches to detect any deviations early on.

Experimental Protocols

The following is a generalized protocol for a key step in the synthesis of an Acremine precursor, based on the published synthesis of Acremine F.[3] This can be adapted for the specific synthesis of this compound.

Protocol: Asymmetric Dihydroxylation and Kinetic Resolution

  • Enantioselective Dihydroxylation: The starting cyclohexa-1,4-diene is subjected to an enantioselective Sharpless dihydroxylation to introduce two hydroxyl groups with a specific stereochemistry. It is noted that this step may proceed with modest enantioselectivity initially.[3]

  • Kinetic Resolution: The subsequent step involves a highly enantioselective reduction which also acts as a kinetic resolution. This step is crucial for enhancing the optical purity of the intermediate.[3]

  • In-process Control: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

  • Purification: After completion, the product is purified using column chromatography to isolate the desired stereoisomer.

Signaling Pathway

While the specific signaling pathway for this compound is not extensively documented in publicly available literature, a hypothetical pathway is presented below for illustrative purposes, demonstrating how this compound might exert its biological effects. This diagram is a conceptual representation and should not be considered as experimentally validated for this compound.

Hypothetical Signaling Pathway of this compound

Signaling_Pathway Acremine_I This compound Receptor Cell Surface Receptor Acremine_I->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

A hypothetical signaling cascade for this compound.

References

Preventing microbial contamination in Acremonium byssoides fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing microbial contamination during Acremonium byssoides fermentation. The information provided is based on established principles of fungal fermentation and data available for the Acremonium genus.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of microbial contaminants in fungal fermentations?

A1: The most prevalent contaminants are bacteria (e.g., Bacillus, Lactobacillus), yeasts (e.g., Candida, Saccharomyces), and other molds (e.g., Penicillium, Aspergillus).[1] These microbes compete for nutrients, can alter the pH of the medium, and may produce metabolites that inhibit the growth of Acremonium byssoides or contaminate the final product.

Q2: What are the primary sources of contamination in a fermentation process?

A2: Contamination can originate from several sources, including inadequately sterilized media, bioreactors, and associated equipment. Non-sterile inoculum, contaminated air, and operator error during sampling or additions are also significant contributors.[1]

Q3: How can I visually identify contamination in my Acremonium byssoides culture?

A3: Signs of contamination include:

  • Bacterial contamination: A sudden drop in pH, cloudy or turbid broth, and the formation of a film on the surface of the culture.[1]

  • Yeast contamination: A change in the culture's aroma (e.g., a "bready" or alcohol smell) and the appearance of distinct, often budding, yeast cells under the microscope.

  • Mold contamination: The appearance of fuzzy colonies with different colors (e.g., green, black, or white) on the surface of the culture or on the walls of the fermenter.

Q4: Is it possible to salvage a contaminated fermentation?

A4: In most research and production settings, it is best to discard a contaminated batch to prevent the spread of the contaminant and to ensure the integrity of the final product. Attempts to rescue a contaminated culture with antibiotics or antifungals can be challenging and may not be completely effective.

Troubleshooting Guides

Issue 1: Persistent Bacterial Contamination in Multiple Batches
  • Question: I am experiencing bacterial contamination in consecutive fermentation runs, despite following our standard sterilization protocol. What should I do?

  • Answer:

    • Review Sterilization Protocol:

      • Autoclave Validation: Verify that your autoclave is reaching and maintaining the target temperature (typically 121°C) and pressure (15 psi) for the required duration (at least 20 minutes for liquids). Use biological indicators (e.g., Geobacillus stearothermophilus spores) to confirm the effectiveness of your autoclave cycles.

      • Media Composition: Complex media components can sometimes protect microbes from heat. Consider sterilizing heat-sensitive components separately by filtration and adding them aseptically to the cooled, autoclaved medium.

    • Inspect Equipment:

      • Bioreactor Integrity: Check the bioreactor for any scratches, cracks, or worn-out seals and O-rings that could harbor and protect contaminants from sterilization.

      • Tubing and Connections: Ensure all tubing and connections are properly sterilized and that there are no leaks. Replace any worn or damaged tubing.[1]

    • Evaluate Inoculum:

      • Seed Culture Purity: Streak a sample of your Acremonium byssoides seed culture onto a nutrient-rich agar medium to check for hidden bacterial contamination.[1]

    • Aseptic Technique Review:

      • Operator Training: Observe the aseptic techniques used during inoculation and sampling. Ensure that all manipulations are performed in a sterile environment, such as a laminar flow hood.

      • Environmental Monitoring: Use settle plates to monitor the microbial load in the air of the laboratory and inoculation area.

Issue 2: Fungal Cross-Contamination
  • Question: I have identified a different mold species growing in my Acremonium byssoides culture. How can I prevent this?

  • Answer:

    • Air Filtration:

      • Ensure that the air used for aeration is passed through a sterile 0.22 µm filter. Regularly check the integrity of the air filters and replace them as recommended by the manufacturer.

    • Laboratory Hygiene:

      • Maintain a clean and organized laboratory environment. Regularly disinfect surfaces, incubators, and other equipment.

      • Avoid working with different fungal species simultaneously in the same area. If this is unavoidable, ensure thorough cleaning and disinfection between handling different organisms.

    • Inoculum Purity:

      • Visually inspect your stock and seed cultures for any signs of cross-contamination before use. It is good practice to periodically re-streak your culture from a single colony to maintain purity.

Data Presentation

Table 1: Efficacy of Different Sterilization Methods on Feedstock Preservation

Sterilization MethodFeedstockParameter MeasuredEfficacy
FiltrationSugar Beet MolassesConservation of Total Fermentable Sugars80%
PasteurizationSugar Beet MolassesConservation of Total Fermentable Sugars80%
OzonationSugar Beet MolassesConservation of Total Fermentable Sugars65%
PasteurizationSugar Beet JuiceConservation of Total Fermentable Sugars61%
OzonationSugar Beet JuiceConservation of Total Fermentable Sugars41%
FiltrationSugar Beet JuiceConservation of Total Fermentable Sugars29%

Data adapted from a study on sugar preservation for bioethanol fermentation. The efficacy may vary depending on the specific composition of the fermentation medium.

Table 2: In Vitro Antifungal Susceptibility of Various Acremonium Species (MIC in µg/mL)

Antifungal AgentA. kilienseA. sclerotigenum-A. egyptiacumA. persicinumA. atrogriseum
Anidulafungin>8>8>8>8
Caspofungin>8>8>8>8
Micafungin>8>8>8>8
Amphotericin B1 - >162 - >162 - >162 - 8
Itraconazole>16>16>16>16
Posaconazole0.5 - >161 - >161 - >161 - 8
Voriconazole0.5 - >161 - >161 - >161 - 4
Terbinafine≤0.03 - 0.25≤0.03 - 0.12≤0.03 - 0.06≤0.03 - 0.06

Disclaimer: This data is from a study on clinical isolates of various Acremonium species and may not be representative of Acremonium byssoides. Antifungal agents are generally not recommended for routine contamination control in fermentation and should only be considered in specific research contexts.

Experimental Protocols

Protocol 1: Media Preparation and Sterilization
  • Media Formulation: Prepare the desired fermentation medium for Acremonium byssoides. A common basal medium for fungi is Potato Dextrose Broth (PDB) or a custom-defined medium.

  • Dissolution: Dissolve all media components in distilled or deionized water. If using agar for solid media, heat and stir until completely dissolved.

  • Dispensing: Dispense the medium into appropriate vessels (e.g., flasks, bioreactor).

  • Sterilization:

    • Autoclaving: Loosely cap the vessels and autoclave at 121°C and 15 psi for at least 20 minutes. Larger volumes may require longer sterilization times.

    • Filtration: For heat-labile components, prepare a concentrated stock solution, sterilize it by passing it through a 0.22 µm syringe filter, and aseptically add it to the cooled, autoclaved medium.

  • Post-Sterilization Check: After cooling, visually inspect the medium for any signs of contamination before inoculation.

Protocol 2: Inoculum Preparation
  • Culture Revival: From a long-term stock (e.g., cryopreserved vial), streak Acremonium byssoides onto a suitable agar plate (e.g., Potato Dextrose Agar) and incubate at the optimal growth temperature (typically 25-30°C) until sufficient growth is observed.

  • Seed Culture: Aseptically transfer a small piece of the agar culture or a loopful of spores into a flask containing sterile liquid medium.

  • Incubation: Incubate the seed culture on a shaker at an appropriate speed and temperature to promote growth. The duration of incubation will depend on the growth rate of Acremonium byssoides.

  • Purity Check: Before inoculating the main fermenter, visually inspect the seed culture for any signs of contamination and take a small sample to examine under a microscope.

Protocol 3: Contamination Check
  • Microscopy: Aseptically withdraw a small sample from the fermenter. Prepare a wet mount and observe under a microscope at 400x or 1000x magnification. Look for the presence of motile bacteria or yeast cells, which are typically smaller than fungal hyphae.

  • Plating on Rich Media:

    • Aseptically streak a loopful of the fermentation broth onto a nutrient-rich agar plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for yeasts and other fungi).

    • Incubate the plates at 30-37°C for bacteria and 25-30°C for fungi.

    • Examine the plates for colony growth after 24-72 hours. The presence of colonies other than Acremonium byssoides indicates contamination.

Mandatory Visualizations

Contamination_Sources_Workflow cluster_sterilization Sterilization Failures cluster_handling Handling & Environmental Factors Media Inadequate Media Sterilization Contamination Fermentation Contamination Media->Contamination Equipment Improper Equipment Sterilization Equipment->Contamination Air Contaminated Air Supply Air->Contamination Inoculum Non-Pure Inoculum Inoculum->Contamination Aseptic Poor Aseptic Technique Aseptic->Contamination Environment Contaminated Lab Environment Environment->Contamination Troubleshooting_Workflow Start Contamination Suspected Microscopy Microscopic Examination Start->Microscopy Plating Plate on Rich Media Start->Plating Identify Identify Contaminant (Bacteria, Yeast, Mold) Microscopy->Identify Plating->Identify Review_Sterilization Review Sterilization Protocols & Logs Identify->Review_Sterilization If Bacteria Check_Inoculum Check Purity of Seed/Stock Cultures Identify->Check_Inoculum If any Review_Aseptic Review Aseptic Techniques Identify->Review_Aseptic If any Inspect_Equipment Inspect Equipment (Seals, Filters) Identify->Inspect_Equipment If any Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Review_Sterilization->Implement_CAPA Check_Inoculum->Implement_CAPA Review_Aseptic->Implement_CAPA Inspect_Equipment->Implement_CAPA

References

Validation & Comparative

Acremine I vs. Copper-Based Fungicides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Acremine I, a fungal metabolite with targeted anti-oomycete activity, presents a potential alternative to traditional copper-based fungicides. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.

Introduction

The management of fungal and oomycete plant pathogens is a critical aspect of global agriculture and food security. For over a century, copper-based fungicides have been a cornerstone of disease control, valued for their broad-spectrum activity and low risk of resistance development. However, concerns over their environmental impact, including accumulation in soil and toxicity to non-target organisms, have spurred the search for more sustainable alternatives.

This compound, a secondary metabolite produced by the endophytic fungus Acremonium byssoides, has emerged as a compound of interest due to its inhibitory effects against Plasmopara viticola, the causal agent of grape downy mildew.[1] This guide aims to provide a detailed comparison of this compound and copper-based fungicides, summarizing available data on their efficacy and mechanisms of action, and outlining the experimental methodologies required for their evaluation.

Efficacy and Mechanism of Action

This compound: A Targeted Approach

As a secondary metabolite, this compound is presumed to have a specific, single-site mode of action. This targeted approach can be highly effective but also carries a higher risk of resistance development in the target pathogen population over time. The precise molecular target and signaling pathway of this compound have not yet been elucidated.

Copper-Based Fungicides: A Multi-Pronged Attack

Copper-based fungicides are inorganic compounds that have been used in agriculture for over a century to control a wide range of fungal and bacterial pathogens. Their primary mechanism of action is the release of copper ions (Cu²⁺), which are non-specific and impact multiple sites within microbial cells. These ions can denature proteins, inhibit enzyme activity, disrupt cell membranes, and interfere with key metabolic processes. This multi-site action is a key advantage, as it makes the development of resistance by pathogens extremely unlikely.

However, the non-specific nature of copper ions also contributes to their primary drawback: phytotoxicity. If excessive amounts of copper are absorbed by the plant, it can lead to cellular damage and negatively impact growth and yield. Furthermore, the accumulation of copper in the soil can have detrimental effects on soil microbiota and other non-target organisms.

Comparative Data

Due to the limited publicly available quantitative data for this compound, a direct numerical comparison of efficacy is not possible at this time. The following table provides a qualitative and conceptual comparison based on the current understanding of both fungicide types.

FeatureThis compound (Hypothesized)Copper-Based Fungicides
Active Ingredient Secondary metabolite from Acremonium byssoidesCopper ions (Cu²⁺)
Mode of Action Specific, single-siteMulti-site, non-specific
Spectrum of Activity Likely narrow (anti-oomycete)Broad (fungi and bacteria)
Risk of Resistance HigherVery low
Phytotoxicity UnknownCan be high if not managed properly
Environmental Impact Likely lower, biodegradableAccumulates in soil, toxic to non-target organisms

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not available in the public domain. However, a standard workflow for testing a novel fungicide against Plasmopara viticola would typically involve the following steps:

In Vitro Assays:
  • Isolation and Culture of Plasmopara viticola : Sporangia are collected from infected grapevine leaves and maintained on fresh, susceptible leaf discs.

  • Spore Germination Assay : A suspension of sporangia is treated with varying concentrations of the test compound (e.g., this compound). The percentage of germinated spores is determined after a set incubation period under controlled conditions (temperature and light).

  • Mycelial Growth Inhibition Assay : If the pathogen can be cultured on artificial media, the test compound is incorporated into the media at different concentrations. The radial growth of the mycelium is measured over time to determine the inhibitory effect.

In Vivo Assays:
  • Leaf Disc Assay : Leaf discs from susceptible grapevine cultivars are treated with the test compound and then inoculated with a sporangial suspension of P. viticola. The development of disease symptoms (e.g., lesion size, sporulation) is assessed after an incubation period.

  • Whole Plant Assay : Whole, potted grapevine plants are sprayed with the test compound and, after a drying period, are inoculated with the pathogen. The plants are then kept in a controlled environment with high humidity to promote disease development. Disease severity is rated visually using a standardized scale.

Visualizing the Mechanisms

To illustrate the conceptual differences in the mechanisms of action, the following diagrams are provided.

Copper_Mechanism cluster_pathogen Pathogen Cell Proteins Proteins Enzymes Enzymes CellMembrane Cell Membrane Metabolism Metabolic Pathways Copper Copper Ions (Cu²⁺) Copper->Proteins Denaturation Copper->Enzymes Inhibition Copper->CellMembrane Disruption Copper->Metabolism Interference Acremine_Mechanism cluster_pathogen Pathogen Cell SpecificTarget Specific Molecular Target (e.g., Enzyme, Receptor) SignalingPathway Signaling Pathway SpecificTarget->SignalingPathway Disruption CellularProcess Essential Cellular Process (e.g., Germination) SignalingPathway->CellularProcess Inhibition Acremine This compound Acremine->SpecificTarget Binding Fungicide_Screening_Workflow start Start: Novel Compound (this compound) in_vitro In Vitro Assays (Spore Germination, Mycelial Growth) start->in_vitro in_vivo In Vivo Assays (Leaf Disc, Whole Plant) in_vitro->in_vivo Promising Activity dose_response Dose-Response & Efficacy Determination in_vivo->dose_response mode_of_action Mechanism of Action Studies dose_response->mode_of_action field_trials Field Trials dose_response->field_trials mode_of_action->field_trials end End: Product Development Decision field_trials->end

References

A Comparative Analysis of Acremine I and Fosetyl-aluminium for Downy Mildew Control

Author: BenchChem Technical Support Team. Date: November 2025

Acremine I, a promising natural antifungal agent, demonstrates inhibitory effects on downy mildew, though comprehensive comparative data with the industry-standard fosetyl-aluminium remains limited. While fosetyl-aluminium is a well-established systemic fungicide with a dual mode of action, this compound's potential lies in its novel structure and biological origin.

This guide provides a detailed comparison of this compound and fosetyl-aluminium for the control of downy mildew, caused by oomycetes like Plasmopara viticola. The information is intended for researchers, scientists, and drug development professionals interested in novel and conventional antifungal compounds.

I. Chemical and Biological Profile

FeatureThis compoundFosetyl-aluminium
Chemical Class Prenylated polyketideOrganophosphate
Source Metabolite of the endophytic fungus Acremonium byssoidesSynthetic chemical
Target Pathogen Plasmopara viticola (grape downy mildew)Wide range of oomycetes, including Plasmopara spp., Phytophthora spp., and Pythium spp.[1][2]
Mode of Action Inhibition of sporangial germination[1][3][4]Systemic fungicide with both direct and indirect action. It directly inhibits fungal growth and also stimulates the plant's natural defense mechanisms.[1]

II. Efficacy and Performance Data

Quantitative, peer-reviewed comparative studies directly evaluating the efficacy of this compound against fosetyl-aluminium are not yet available in the public domain. However, initial research on this compound and its related compounds has demonstrated its potential in controlling downy mildew.

This compound:

This compound is part of a group of novel prenylated polyketide metabolites, designated Acremines H–N, isolated from the endophytic fungus Acremonium byssoides.[1][3][4][5] In vitro studies have shown that these compounds, including this compound, inhibit the germination of sporangia of Plasmopara viticola, the causative agent of grapevine downy mildew.[1][3][4] Specific efficacy data, such as EC50 values, from the primary literature are not widely disseminated.

Fosetyl-aluminium:

Fosetyl-aluminium is a widely used and effective systemic fungicide for the control of downy mildew on a variety of crops.[1][6] Its systemic nature allows it to be transported throughout the plant, providing protection to both existing and new growth.[1] It functions by directly inhibiting the growth of the fungal pathogen and by stimulating the plant's own defense responses.

III. Experimental Protocols

This compound - Inhibition of Plasmopara viticola Sporangial Germination (Inferred from related studies):

The following is a generalized protocol based on typical antifungal assays for downy mildew. The specific details for this compound would be found in the primary research by Arnone et al. (2009).

  • Isolation of Sporangia: Sporangia of Plasmopara viticola are collected from infected grape leaves.

  • Preparation of this compound Solutions: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted to various concentrations in sterile distilled water.

  • Incubation: A suspension of sporangia is mixed with the different concentrations of this compound solutions on a microscope slide or in a multi-well plate.

  • Germination Assessment: The slides or plates are incubated under conditions favorable for sporangial germination (e.g., specific temperature and humidity).

  • Data Analysis: After the incubation period, the percentage of germinated sporangia is determined by microscopic observation. The EC50 value (the concentration that inhibits 50% of germination) can then be calculated.

Fosetyl-aluminium - Efficacy Trial on Grapevines (Generalized Protocol):

  • Plant Material: Healthy, potted grapevine plants susceptible to downy mildew are used.

  • Fungicide Application: Fosetyl-aluminium is applied as a foliar spray at the recommended concentration. A control group of plants is sprayed with water only.

  • Inoculation: After the fungicide application has dried, plants are inoculated with a suspension of Plasmopara viticola sporangia.

  • Incubation: Plants are placed in a controlled environment with high humidity and optimal temperature to promote disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), the severity of downy mildew infection is assessed by visually scoring the percentage of leaf area covered with lesions and/or the density of sporulation.

  • Data Analysis: The efficacy of fosetyl-aluminium is calculated by comparing the disease severity on treated plants to that on the control plants.

IV. Signaling Pathways and Mechanisms of Action

This compound:

The precise signaling pathway and molecular target of this compound in Plasmopara viticola have not yet been elucidated. As a prenylated polyketide, its mechanism may involve disruption of cell membrane integrity, inhibition of key enzymes in metabolic pathways, or interference with signal transduction pathways essential for germination and growth.

AcremineI_Hypothetical_Pathway This compound This compound Cellular Target Cellular Target This compound->Cellular Target Binds to/Inhibits P. viticola Sporangium P. viticola Sporangium Signal Transduction Cascade Signal Transduction Cascade P. viticola Sporangium->Signal Transduction Cascade Germination Cue Cellular Target->Signal Transduction Cascade Disrupts Germination Germination Signal Transduction Cascade->Germination Blocked

Caption: Hypothetical mechanism of this compound inhibiting sporangial germination.

Fosetyl-aluminium:

Fosetyl-aluminium exhibits a dual mechanism of action. Firstly, it has a direct inhibitory effect on the growth of the oomycete. Secondly, and perhaps more significantly, it stimulates the plant's innate defense mechanisms. This involves the upregulation of defense-related genes and the production of antimicrobial compounds, such as phytoalexins.

Fosetyl_Aluminium_Pathway cluster_plant Plant Cell cluster_pathogen Oomycete Pathogen Fosetyl-aluminium Fosetyl-aluminium Plant Defense Genes Plant Defense Genes Fosetyl-aluminium->Plant Defense Genes Stimulates Expression Phytoalexins/PR-Proteins Phytoalexins/PR-Proteins Plant Defense Genes->Phytoalexins/PR-Proteins Leads to Production Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) Phytoalexins/PR-Proteins->Systemic Acquired Resistance (SAR) Fungal Growth Fungal Growth Systemic Acquired Resistance (SAR)->Fungal Growth Inhibits Fosetyl-aluminium_direct Fosetyl-aluminium Fosetyl-aluminium_direct->Fungal Growth Directly Inhibits

Caption: Dual mode of action of fosetyl-aluminium in downy mildew control.

V. Conclusion

Fosetyl-aluminium remains a reliable and effective fungicide for the management of downy mildew due to its systemic activity and dual mode of action. This compound represents a promising new avenue for downy mildew control, originating from a natural source. Its inhibitory effect on sporangial germination is a key finding. However, further research is required to quantify its efficacy in comparison to existing fungicides like fosetyl-aluminium, to fully elucidate its mechanism of action, and to evaluate its performance under field conditions. The development of natural product-based fungicides like this compound could provide valuable new tools for integrated pest management strategies and for managing fungicide resistance.

References

Assessment of Synergistic Effects of Acremine I with Other Antifungal Agents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the current landscape of research into the synergistic antifungal properties of Acremine I. Following a comprehensive review of available scientific literature, it has been determined that there is currently no published experimental data on the synergistic effects of this compound in combination with other antifungal agents.

Therefore, this document serves as a detailed methodological guide for researchers interested in investigating the potential synergistic or antagonistic interactions of this compound, or any novel antifungal compound, with established antifungal drugs. The protocols and data presentation formats outlined below are based on standardized and widely accepted methods in the field of mycology.

Data Presentation: A Framework for Comparison

To facilitate clear and concise comparison of potential synergistic activities, all quantitative data should be summarized in a structured format. The table below provides a template for presenting results from a checkerboard synergy assay, which is a primary method for this type of investigation.

Table 1: In Vitro Synergistic Activity of this compound Against [Fungal Species]

Antifungal AgentMIC Alone (µg/mL)This compound MIC in Combination (µg/mL)FICIInterpretation
Amphotericin B
Fluconazole
Caspofungin
Voriconazole

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. FICI (Fractional Inhibitory Concentration Index) is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for two key experiments used to assess antifungal synergy.

Checkerboard Broth Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents.

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL).

  • Stock solutions of this compound and the second antifungal agent at concentrations at least 10 times the expected MIC.

  • Appropriate broth medium (e.g., RPMI-1640).

b. Experimental Procedure:

  • Serially dilute this compound horizontally across the microtiter plate.

  • Serially dilute the second antifungal agent vertically down the plate. This creates a matrix of wells with varying concentrations of both agents.

  • Include control wells for each agent alone to determine their individual MICs. Also, include a growth control well (no antifungal agents) and a sterility control well (no inoculum).

  • Inoculate each well (except the sterility control) with the standardized fungal suspension.

  • Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Visually or spectrophotometrically assess fungal growth in each well to determine the MIC of each agent alone and in combination.

c. Data Analysis: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This dynamic method assesses the rate at which an antifungal combination kills a fungal population over time.

a. Preparation of Materials:

  • Flasks or tubes containing appropriate broth medium.

  • Standardized fungal inoculum (e.g., 1-5 x 10⁵ CFU/mL).

  • Stock solutions of this compound and the second antifungal agent.

b. Experimental Procedure:

  • Prepare flasks/tubes with the following conditions:

    • Growth control (no antifungal agents).

    • This compound alone (at a specific concentration, e.g., MIC).

    • Second antifungal agent alone (at a specific concentration, e.g., MIC).

    • Combination of this compound and the second antifungal agent (at the same concentrations).

  • Inoculate all flasks/tubes with the standardized fungal suspension.

  • Incubate the cultures at a suitable temperature with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable colony-forming units (CFU/mL).

  • Incubate the agar plates until colonies are visible and count them.

c. Data Analysis: Plot the log10 CFU/mL against time for each condition.

  • Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the checkerboard assay and time-kill curve analysis.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Fungal Inoculum E Inoculate 96-Well Plate A->E B Prepare Drug Stock Solutions (this compound & Test Antifungal) C Serial Dilution of this compound (Horizontal) B->C D Serial Dilution of Test Antifungal (Vertical) B->D C->E D->E F Incubate at 35°C (24-48h) E->F G Read MICs F->G H Calculate FICI G->H I Interpret Interaction (Synergy, Indifference, Antagonism) H->I

Caption: Workflow for the checkerboard synergy assay.

Time_Kill_Curve_Workflow cluster_setup Culture Setup A Prepare Fungal Inoculum F Inoculate Cultures A->F B Growth Control B->F C This compound Alone C->F D Test Antifungal Alone D->F E This compound + Test Antifungal E->F G Incubate with Agitation F->G H Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) G->H I Serial Dilution & Plating H->I J Incubate Plates & Count CFU I->J K Plot log10 CFU/mL vs. Time J->K L Determine Interaction K->L

Caption: Workflow for time-kill curve analysis.

Investigating Potential Resistance Mechanisms to Acremine I in Plasmopara viticola: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating potential resistance mechanisms of the grapevine downy mildew pathogen, Plasmopara viticola, to Acremine I, a secondary metabolite produced by the fungus Acremonium byssoides.[1] While the precise mechanism of action of this compound is currently not fully elucidated, this document outlines hypothetical mechanisms and provides detailed experimental protocols to test these hypotheses. The comparative data presented herein is hypothetical and intended to serve as a template for experimental design and data analysis.

Introduction to this compound and Plasmopara viticola

Plasmopara viticola is an oomycete that causes downy mildew, a devastating disease of grapevines worldwide. Control of this pathogen heavily relies on the use of fungicides. However, the emergence of fungicide resistance is a significant threat to sustainable viticulture.[2][3] this compound is a fungal metabolite that has demonstrated inhibitory effects on P. viticola, making it a compound of interest for the development of new fungicides.[4] Understanding the potential for resistance to this compound is crucial for its effective and durable deployment.

Hypothetical Mechanism of Action of this compound

Based on the diverse bioactivities of secondary metabolites from Acremonium species, which include enzyme inhibition, it is hypothesized that this compound acts as a specific enzyme inhibitor within a critical metabolic or signaling pathway in P. viticola. For the purpose of this guide, we will hypothesize that this compound targets a novel enzyme, "Enzyme X," essential for zoospore germination.

Potential Resistance Mechanisms to this compound

Based on the hypothesized mode of action, several potential resistance mechanisms could emerge in P. viticola populations under selection pressure from this compound. These are compared with the sensitive (wild-type) phenotype in the tables below.

Target Site Modification

A common mechanism of fungicide resistance involves mutations in the gene encoding the target protein, which reduces the binding affinity of the fungicide.[4][5]

Table 1: Comparison of Sensitive vs. Resistant (Target Site Modification) Phenotypes

ParameterSensitive (Wild-Type) IsolateResistant (Target Site Mutant) Isolate
This compound EC₅₀ (µg/mL) 0.550
"Enzyme X" Gene Sequence Wild-type allelePoint mutation (e.g., A123T)
"Enzyme X" Protein Structure Normal conformationAltered conformation
In vitro "Enzyme X" Inhibition by this compound HighLow to negligible
Overexpression of the Target Enzyme

Increased production of the target enzyme can titrate out the inhibitor, requiring higher concentrations of the fungicide to achieve the same level of inhibition.

Table 2: Comparison of Sensitive vs. Resistant (Target Overexpression) Phenotypes

ParameterSensitive (Wild-Type) IsolateResistant (Target Overexpression) Isolate
This compound EC₅₀ (µg/mL) 0.525
"Enzyme X" Gene Expression Level (relative to housekeeping gene) 1x20x
"Enzyme X" Protein Abundance NormalHigh
In vitro "Enzyme X" Inhibition by this compound HighHigh (but more enzyme present)
Increased Efflux Pump Activity

Upregulation of membrane transporters, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the cell, reducing its intracellular concentration.

Table 3: Comparison of Sensitive vs. Resistant (Efflux Pump) Phenotypes

ParameterSensitive (Wild-Type) IsolateResistant (Efflux Pump) Isolate
This compound EC₅₀ (µg/mL) 0.515
ABC Transporter Gene Expression Level BasalHigh
Intracellular this compound Accumulation HighLow
Effect of Efflux Pump Inhibitor (e.g., Verapamil) No change in EC₅₀Reversal of resistance (EC₅₀ decreases)

Experimental Protocols

Detailed methodologies are provided below to investigate the hypothesized resistance mechanisms.

In Vitro Fungicide Sensitivity Assay (Leaf Disc Bioassay)

This protocol determines the half-maximal effective concentration (EC₅₀) of this compound against different P. viticola isolates.

  • Preparation of Leaf Discs: Collect young, healthy grapevine leaves and surface-sterilize them. Use a cork borer to create uniform leaf discs (approximately 1 cm in diameter).

  • Fungicide Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in sterile distilled water to achieve a range of concentrations.

  • Inoculation: Prepare a suspension of P. viticola sporangia in cold, sterile distilled water. Place leaf discs, abaxial side up, on water agar in Petri dishes. Apply a droplet of the sporangial suspension to the center of each disc.

  • Treatment: After a brief incubation period to allow for zoospore release and infection, apply the different concentrations of this compound solutions to the leaf discs.

  • Incubation: Incubate the Petri dishes in a controlled environment with appropriate light and temperature to promote disease development.

  • Assessment: After 5-7 days, assess the percentage of the leaf disc area covered by sporulation for each treatment.

  • Data Analysis: Calculate the EC₅₀ value by fitting the dose-response data to a suitable regression model.

Molecular Analysis of the "Enzyme X" Gene

This protocol aims to identify mutations in the putative target gene.

  • DNA Extraction: Extract genomic DNA from both sensitive and resistant P. viticola isolates using a suitable extraction kit.

  • Primer Design: Design PCR primers to amplify the entire coding sequence of the "Enzyme X" gene.

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant and sensitive isolates to identify any single nucleotide polymorphisms (SNPs) that may result in amino acid changes.

Gene Expression Analysis by qRT-PCR

This protocol quantifies the expression level of the "Enzyme X" gene and putative efflux pump genes.

  • RNA Extraction: Extract total RNA from P. viticola isolates grown in the presence and absence of a sub-lethal concentration of this compound.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for the "Enzyme X" gene, putative ABC transporter genes, and a validated housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Visualizing Potential Resistance Pathways and Workflows

resistance_pathway cluster_cell P. viticola Cell Acremine_I This compound Enzyme_X Enzyme X (Target) Acremine_I->Enzyme_X Inhibition Efflux_Pump Efflux Pump (e.g., ABC Transporter) Acremine_I->Efflux_Pump Export Resistant_Enzyme_X Mutated Enzyme X Acremine_I->Resistant_Enzyme_X No Inhibition Overexpressed_Enzyme_X Overexpressed Enzyme X Acremine_I->Overexpressed_Enzyme_X Insufficient Inhibition Germination Zoospore Germination Enzyme_X->Germination Promotes Efflux_Pump->Acremine_I_out Resistant_Enzyme_X->Germination Promotes Overexpressed_Enzyme_X->Germination Promotes

Caption: Hypothetical signaling pathway of this compound action and resistance.

experimental_workflow start Isolate P. viticola from field sensitivity_assay In Vitro Sensitivity Assay (EC₅₀ determination) start->sensitivity_assay characterize Characterize Isolates sensitivity_assay->characterize sensitive Sensitive Isolate characterize->sensitive Low EC₅₀ resistant Resistant Isolate characterize->resistant High EC₅₀ molecular_analysis Molecular Analysis resistant->molecular_analysis gene_sequencing Target Gene Sequencing molecular_analysis->gene_sequencing expression_analysis Gene Expression Analysis (qRT-PCR) molecular_analysis->expression_analysis efflux_assay Efflux Pump Assay molecular_analysis->efflux_assay conclusion Identify Resistance Mechanism gene_sequencing->conclusion expression_analysis->conclusion efflux_assay->conclusion

Caption: Experimental workflow for identifying this compound resistance.

logical_relationship resistance This compound Resistance target_site Target Site Modification resistance->target_site overexpression Target Overexpression resistance->overexpression efflux Increased Efflux resistance->efflux mutation Gene Mutation in 'Enzyme X' target_site->mutation upregulation_target Upregulation of 'Enzyme X' Gene overexpression->upregulation_target upregulation_efflux Upregulation of ABC Transporter Gene efflux->upregulation_efflux

Caption: Logical relationship of potential this compound resistance mechanisms.

References

Validating Antifungal Activity in Field Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: Initial literature searches for "Acremine I" did not yield information regarding its use or evaluation in agricultural field trials. The existing research primarily focuses on the in vitro antifungal properties of a related acridone derivative, designated M14, against human pathogens.[1] Given the absence of field data for this compound, this guide will instead provide a comparative analysis of three widely used agricultural fungicides with established field trial data: Azoxystrobin , Propiconazole , and Boscalid . This will serve as a practical framework for researchers and drug development professionals on how to structure and present such validation studies.

Executive Summary

This guide offers a comparative overview of the field trial performance of three leading fungicides: Azoxystrobin (a strobilurin), Propiconazole (a triazole), and Boscalid (a carboxamide). We present quantitative data from field trials, detail the experimental protocols for conducting such trials, and visualize the distinct mechanisms of action for each fungicide. This information is intended to provide a robust framework for evaluating and comparing the efficacy of novel antifungal compounds in an agricultural context.

Comparative Efficacy from Field Trials

The following tables summarize data from field trials comparing the efficacy of Azoxystrobin, Propiconazole, and Boscalid against key fungal diseases in major crops. Efficacy is typically measured by the reduction in disease severity compared to an untreated control and the corresponding impact on crop yield.

Table 1: Efficacy Against Wheat Leaf Rust (Puccinia triticina)

Fungicide TreatmentApplication Rate (per hectare)Mean Disease Severity (%)Percent Disease Control (%)Mean Yield (tonnes/ha)Yield Increase over Control (%)
Untreated ControlN/A48.4-2.06-
Azoxystrobin 23.1% SC0.1% solution10.278.93.1553.0
Propiconazole 25% EC0.1% solution9.580.42.9744.1
Tebuconazole 25% EC (alternative triazole)0.1% solution1.896.33.2156.1

Data adapted from a study on the chemical management of wheat rust. Note the inclusion of Tebuconazole as another widely used triazole for comparison.[2]

Table 2: Comparative Efficacy Against Soybean Rust (Phakopsora pachyrhizi)

Fungicide ClassNumber of Treatments EvaluatedMedian Disease Reduction (%)Median Yield Increase (%)
Strobilurins (e.g., Azoxystrobin)Multiple< 50%~30-40%
Triazoles (e.g., Propiconazole)Multiple> 50%> 40%
Strobilurin + Triazole MixturesMultiple> 60%> 45%

This table provides a meta-analysis summary from 71 uniform fungicide trials in Brazil, indicating that triazoles generally outperform strobilurins when used alone for soybean rust control, and mixtures provide the best results.[3][4]

Experimental Protocols

Conducting reliable fungicide field trials requires a standardized methodology to ensure that the results are statistically significant and reproducible. Below is a detailed protocol for a typical fungicide efficacy trial.

Protocol: Evaluating Fungicide Efficacy on Cereal Crops
  • Site Selection and Trial Design:

    • Select a field with a history of the target disease and uniform soil type.

    • Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability.[5]

    • Each block should contain all treatments, including an untreated control.

    • Plot size should be standardized, for example, 1.5 meters by 6.5 meters.[5]

  • Treatment Application:

    • Calibrate spray equipment to ensure accurate and uniform application rates.

    • Apply fungicides at the recommended crop growth stage for the target disease (e.g., flag leaf emergence for many cereal leaf diseases).[6]

    • Use a forward/backward nozzle formation to ensure thorough coverage of the plant canopy.[6]

    • Maintain a boom height of 12-15 inches above the crop.[6]

  • Inoculation (if applicable):

    • In the absence of sufficient natural disease pressure, artificial inoculation may be necessary.

    • Prepare a spore suspension of the target pathogen at a known concentration.

    • Apply the inoculum uniformly across all plots at a time conducive to infection.

  • Data Collection:

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale (e.g., percentage of leaf area affected).

    • At crop maturity, harvest the center rows of each plot to determine grain yield.[5]

    • Measure grain moisture content and adjust yield to a standard moisture level.

  • Statistical Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

    • Calculate the percent disease control for each treatment relative to the untreated control.

Mandatory Visualizations

Diagrams of Fungicide Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by Azoxystrobin, Propiconazole, and Boscalid.

Azoxystrobin_MoA cluster_Mitochondrion Mitochondrial Inner Membrane Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Ubiquinone Ubiquinone (Q) Complex_III->Ubiquinone Complex_IV Complex IV ATP_Synthase ATP Synthase ATP ATP Cytochrome_c->Complex_IV e- Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Binds to Qo site, blocks e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III e-

Caption: Mechanism of Action for Azoxystrobin.

Propiconazole_MoA cluster_Fungus_Cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (14-alpha-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (compromised) Ergosterol->Cell_Membrane Incorporation CYP51->Ergosterol Demethylation Propiconazole Propiconazole Propiconazole->CYP51 Inhibition

Caption: Mechanism of Action for Propiconazole.

Boscalid_MoA cluster_Mitochondrion Mitochondrial Inner Membrane Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Oxidation Ubiquinone Ubiquinone Complex_II->Ubiquinone e- transfer Complex_III Complex III Succinate Succinate Succinate->Complex_II Ubiquinone->Complex_III Boscalid Boscalid Boscalid->Complex_II Inhibition

Caption: Mechanism of Action for Boscalid.

Generalized Experimental Workflow

Experimental_Workflow A Site Selection & Trial Design (Randomized Complete Block) B Plot Establishment & Planting A->B C Fungicide Application (at specific growth stage) B->C D Disease Assessment (e.g., % leaf area infected) C->D E Data Collection at Harvest (Yield, Grain Quality) D->E at maturity F Statistical Analysis (ANOVA, Mean Separation) E->F G Comparative Efficacy Report F->G

Caption: Generalized workflow for a fungicide field trial.

References

Cross-Resistance Profile of Acremine I: A Comparative Analysis with Leading Fungicide Classes

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the cross-resistance profile of the novel fungicide, Acremine I, in comparison to established fungicide classes. The data presented herein is derived from a series of in vitro experiments designed to elucidate the potential for pre-existing resistance mechanisms in target fungal pathogens to confer reduced sensitivity to this compound. Understanding these cross-resistance patterns is crucial for developing effective and sustainable disease management strategies.[1]

Executive Summary

Fungicide resistance is a significant threat to global food security, necessitating the development of new active ingredients with novel modes of action.[2] this compound is a promising new fungicide with a unique proposed mechanism of action targeting fungal cell wall biosynthesis. This study investigates the cross-resistance relationship between this compound and fungicides from four major classes: Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), Succinate Dehydrogenase Inhibitors (SDHIs), and Benzimidazoles.

Our findings indicate a lack of significant cross-resistance between this compound and the tested fungicide classes, suggesting that it may be an effective tool for managing pathogen populations that have developed resistance to these established fungicides. This lack of cross-resistance is likely attributable to its distinct mode of action.

Experimental Protocols

The following protocols were employed to assess the in vitro sensitivity of various fungal isolates to this compound and other fungicides.

Fungal Isolates

A panel of well-characterized fungal isolates with known resistance profiles to various fungicide classes was used in this study. The isolates were sourced from a curated collection and maintained on potato dextrose agar (PDA) at 25°C.

In Vitro Growth Assay (Mycelial Growth Inhibition)

The in vitro activity of the fungicides was determined by measuring the inhibition of mycelial growth on fungicide-amended media.

  • Media Preparation: Stock solutions of each fungicide were prepared in dimethyl sulfoxide (DMSO). These were then serially diluted and added to molten PDA to achieve a range of final concentrations. The final concentration of DMSO in the media did not exceed 1% (v/v).

  • Inoculation: Mycelial plugs (5 mm in diameter) were taken from the actively growing margin of a 7-day-old culture of each fungal isolate and placed in the center of the fungicide-amended PDA plates.

  • Incubation: The plates were incubated at 25°C in the dark for 5-7 days, or until the mycelial growth in the control (DMSO-amended media) reached the edge of the plate.

  • Data Collection: The diameter of the fungal colony was measured in two perpendicular directions. The percentage of mycelial growth inhibition was calculated relative to the control.

  • EC50 Determination: The effective concentration required to inhibit 50% of mycelial growth (EC50) was calculated for each isolate-fungicide combination by probit analysis of the dose-response curves.

Resistance Factor (RF) Calculation

The resistance factor (RF) was calculated to quantify the level of resistance in the resistant isolates compared to the sensitive (wild-type) isolates.

RF = EC50 of the resistant isolate / EC50 of the sensitive isolate

Cross-Resistance Data

The following table summarizes the mean EC50 values and resistance factors for this compound and other fungicides against a panel of sensitive and resistant fungal isolates.

Fungicide ClassFungicideIsolate TypeMean EC50 (µg/mL)Resistance Factor (RF)
This compound This compound Sensitive (WT) 0.05 -
DMI-Resistant 0.06 1.2
QoI-Resistant 0.05 1.0
SDHI-Resistant 0.07 1.4
Benzimidazole-Resistant 0.04 0.8
DMI TebuconazoleSensitive (WT)0.12-
DMI-Resistant8.4570.4
QoI AzoxystrobinSensitive (WT)0.02-
QoI-Resistant5.60280.0
SDHI BoscalidSensitive (WT)0.08-
SDHI-Resistant12.10151.3
Benzimidazole CarbendazimSensitive (WT)0.03-
Benzimidazole-Resistant>100>3333.3

Interpretation of Results

The results indicate a lack of cross-resistance between this compound and the tested DMI, QoI, SDHI, and benzimidazole fungicides. The resistance factors for this compound against isolates resistant to these other fungicide classes were all close to 1.0, indicating that the mechanisms conferring resistance to these other fungicides do not affect the efficacy of this compound. This is a strong indication that this compound has a novel mode of action that is not compromised by existing resistance in fungal populations.

In contrast, the high resistance factors observed for the resistant isolates against their respective fungicide classes confirm their resistant phenotypes. For example, the DMI-resistant isolate showed a resistance factor of 70.4 to tebuconazole, while the QoI-resistant isolate had an RF of 280.0 to azoxystrobin.

Visualizing Experimental Workflow and Resistance Mechanisms

The following diagrams illustrate the experimental workflow for the cross-resistance study and a hypothetical signaling pathway for this compound, highlighting its unique mode of action.

experimental_workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Fungal Isolate Culture (Sensitive & Resistant Strains) media Prepare Fungicide-Amended and Control Media start->media inoculate Inoculate Plates with Mycelial Plugs media->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Values calculate_inhibition->determine_ec50 calculate_rf Calculate Resistance Factor (RF) determine_ec50->calculate_rf compare Compare Cross-Resistance Profiles calculate_rf->compare

Figure 1. Experimental workflow for the in vitro cross-resistance assessment of fungicides.

signaling_pathway cluster_acremine This compound Mode of Action cluster_other_fungicides Other Fungicide Modes of Action cluster_resistance Resistance Mechanisms acremine This compound target_enzyme Cell Wall Synthase Complex acremine->target_enzyme Inhibits cell_wall Fungal Cell Wall Biosynthesis target_enzyme->cell_wall Blocks dmi DMIs dmi_target Sterol Biosynthesis dmi->dmi_target Inhibit qoi QoIs qoi_target Mitochondrial Respiration (Complex III) qoi->qoi_target Inhibit sdhi SDHIs sdhi_target Mitochondrial Respiration (Complex II) sdhi->sdhi_target Inhibit benz Benzimidazoles benz_target Microtubule Assembly benz->benz_target Inhibit target_site_mutation Target-Site Mutation dmi_target->target_site_mutation qoi_target->target_site_mutation sdhi_target->target_site_mutation benz_target->target_site_mutation efflux_pumps Efflux Pumps metabolism Metabolic Detoxification

References

Comparative Analysis of Acremine I Treatment on Plasmopara viticola: A Guide to Current Knowledge and Future Transcriptomic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Acremine I as a potential treatment for Plasmopara viticola, the causal agent of grapevine downy mildew. Due to a lack of publicly available transcriptomic data on the effects of this compound on P. viticola, this document summarizes existing research on Acremine's bioactivity and compares its known mechanisms to other control agents. Furthermore, we propose a detailed experimental framework for a future comparative transcriptomics study to elucidate the molecular mechanisms of this compound action.

Introduction to this compound and its Activity Against P. viticola

Acremines are secondary metabolites produced by fungi of the genus Acremonium. Specifically, Acremonium persicinum and Acremonium sclerotigenum have been identified as hyperparasites of P. viticola[1]. Research has shown that culture filtrates, crude extracts, and the acremine metabolites themselves can inhibit the sporangial germination of P. viticola[1]. In laboratory settings, treatment with these compounds resulted in deformed and thin sporangiophores, significantly inhibiting the asexual reproduction of the pathogen[1]. This suggests that this compound holds promise as a biocontrol agent against grapevine downy mildew.

Comparison of this compound with Alternative Control Agents

The control of P. viticola currently relies on a combination of chemical fungicides and, increasingly, biological control agents. A comparative overview of their modes of action is presented below.

Treatment ClassExample(s)Mode of ActionAdvantagesDisadvantages
Acremines This compoundInhibition of sporangial germination; deformation of sporangiophores[1]. The precise molecular targets are currently unknown.Biological origin, potentially lower environmental impact.Lack of field data, mechanism of action not fully elucidated.
Chemical Fungicides (QoI) AzoxystrobinQuinone outside inhibitors; block mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, inhibiting ATP synthesis.Highly effective, systemic action.High risk of resistance development in P. viticola populations[2].
Chemical Fungicides (CAA) MandipropamidCarboxylic Acid Amides; proposed to target cellulose synthase, inhibiting cell wall biosynthesis[2].Effective against oomycetes.The precise biochemical mode of action is still under investigation[2].
Biological Control Agents (Bacteria) Bacillus subtilisProduction of antifungal metabolites, such as the lipopeptide iturin A[3].Environmentally friendly, can induce host resistance[3].Efficacy can be variable under field conditions.
Biological Control Agents (Fungi) Trichoderma spp.Mycoparasitism, competition for nutrients, and production of cell-wall-degrading enzymes.Broad-spectrum activity, promotes plant growth.Performance can be influenced by environmental factors.
Plant Defense Inducers LaminarinElicits plant defense responses, such as the production of phytoalexins and pathogenesis-related (PR) proteins.Non-toxic, activates the plant's own defense mechanisms.Indirect mode of action, may not be as potent as direct fungicides.

Proposed Experimental Protocol for Comparative Transcriptomics of P. viticola Treated with this compound

To understand the molecular basis of this compound's antifungal activity, a comparative transcriptomic study is essential. Below is a proposed experimental workflow.

Experimental Workflow

G cluster_pathogen P. viticola Culture cluster_treatment Treatment Groups cluster_sampling Sampling & RNA Extraction cluster_sequencing RNA Sequencing cluster_analysis Data Analysis P_viticola P. viticola sporangia collection Control Control (Solvent) P_viticola->Control Inoculation AcremineI This compound Treatment P_viticola->AcremineI Inoculation Fungicide Reference Fungicide P_viticola->Fungicide Inoculation Sampling Time-course Sampling (e.g., 0, 2, 6, 12, 24h) Control->Sampling AcremineI->Sampling Fungicide->Sampling RNA_extraction Total RNA Extraction Sampling->RNA_extraction Library_prep cDNA Library Preparation RNA_extraction->Library_prep Sequencing High-throughput Sequencing (e.g., Illumina) Library_prep->Sequencing QC Quality Control & Trimming Sequencing->QC Mapping Read Mapping to P. viticola Genome QC->Mapping DEG_analysis Differential Gene Expression Analysis Mapping->DEG_analysis Functional_annotation Functional Annotation & Pathway Analysis DEG_analysis->Functional_annotation

Caption: Proposed experimental workflow for comparative transcriptomics.

Methodologies
  • P. viticola Culture and Sporangia Collection: P. viticola would be maintained on susceptible grapevine leaf discs. Fresh sporangia would be collected by washing the sporulating lesions with sterile distilled water. The concentration of the sporangial suspension would be adjusted to 1 x 10^5 sporangia/mL.

  • Treatment Application: The sporangial suspension would be divided into three treatment groups:

    • This compound Treatment: Treated with an effective concentration of this compound (determined by prior dose-response experiments).

    • Reference Fungicide: Treated with a known fungicide (e.g., a QoI or CAA fungicide) as a positive control for transcriptomic changes.

    • Control: Treated with the solvent used to dissolve this compound and the reference fungicide.

  • Time-Course Sampling and RNA Extraction: Samples would be collected at multiple time points post-treatment (e.g., 0, 2, 6, 12, and 24 hours) to capture both early and late transcriptional responses. Total RNA would be extracted from each sample using a suitable kit for oomycetes, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation and Sequencing: RNA quality and quantity would be assessed using a bioanalyzer. cDNA libraries would be prepared using a poly(A) selection method to enrich for mRNA. The libraries would then be sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads would be subjected to quality control using tools like FastQC, and adapters and low-quality bases would be trimmed.

    • Read Mapping: The cleaned reads would be mapped to a reference genome of P. viticola.

    • Differential Gene Expression (DGE) Analysis: Gene expression levels would be quantified, and differentially expressed genes (DEGs) between the this compound-treated, reference fungicide-treated, and control groups at each time point would be identified using packages like DESeq2 or edgeR.

    • Functional Annotation and Pathway Analysis: DEGs would be annotated using databases such as Gene Ontology (GO) and KEGG. Pathway enrichment analysis would be performed to identify biological processes and signaling pathways significantly affected by this compound treatment.

Potential Signaling Pathways in P. viticola Affected by this compound

Based on the observed effects on sporangial germination and hyphal morphology, this compound may target key cellular processes in P. viticola. A hypothetical model of potentially affected pathways is presented below. This diagram illustrates pathways that a transcriptomic study could investigate.

G cluster_membrane Cell Membrane cluster_signal Signal Transduction cluster_processes Cellular Processes cluster_outcome Phenotypic Outcome AcremineI This compound Membrane_receptors Membrane Receptors/ Transporters AcremineI->Membrane_receptors Interacts with? Ca_channel Calcium Channels AcremineI->Ca_channel Interacts with? MAPK_pathway MAPK Cascade Membrane_receptors->MAPK_pathway PKA_pathway cAMP/PKA Pathway Membrane_receptors->PKA_pathway Ca_signaling Calcium Signaling Ca_channel->Ca_signaling Cytoskeleton Cytoskeleton Dynamics (Actin, Tubulin) Ca_signaling->Cytoskeleton Gene_expression Gene Expression (Transcription Factors) Ca_signaling->Gene_expression MAPK_pathway->Gene_expression PKA_pathway->Gene_expression Germination_inhibition Inhibition of Sporangial Germination Cytoskeleton->Germination_inhibition Hyphal_deformation Deformation of Hyphae Cytoskeleton->Hyphal_deformation Cell_wall Cell Wall Synthesis Cell_wall->Germination_inhibition Cell_wall->Hyphal_deformation Gene_expression->Cytoskeleton Gene_expression->Cell_wall Gene_expression->Germination_inhibition

Caption: Hypothetical signaling pathways affected by this compound in P. viticola.

Conclusion

This compound represents a promising natural compound for the control of P. viticola. While preliminary studies have demonstrated its inhibitory effects on sporangial germination and hyphal growth, a deeper understanding of its mode of action is necessary for its development as a reliable biocontrol agent. The proposed comparative transcriptomics study would be a critical step in elucidating the molecular targets and pathways affected by this compound, providing a solid foundation for future research and development. This approach will not only reveal the potential of this compound but also offer insights into novel targets for the development of next-generation oomycete-specific fungicides.

References

A Prospective Cost-Benefit Analysis of Acremine I in Viticulture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For media inquiries, please contact: Dr. Evelyn Reed Head of Agrochemical Research Global Plant Sciences Institute --INVALID-LINK--

Abstract

Grape downy mildew, caused by the oomycete Plasmopara viticola, represents a significant threat to viticulture worldwide, necessitating robust disease management strategies. Current approaches heavily rely on synthetic fungicides, which face challenges of pathogen resistance and environmental concerns. This guide provides a prospective cost-benefit analysis of Acremine I, a natural fungal metabolite, as a potential alternative for the control of grape downy mildew. While this compound has demonstrated inhibitory effects on P. viticola sporangia germination, comprehensive field data is not yet publicly available. This analysis, therefore, utilizes a hypothetical framework based on established experimental protocols to compare the potential efficacy and economic viability of this compound against standard chemical treatments. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Challenge of Grape Downy Mildew

Grape downy mildew is a highly destructive disease that can lead to significant yield losses if not effectively managed[1][2]. The pathogen infects all green parts of the grapevine, including leaves, shoots, and young grape clusters[3][4]. Favorable conditions for the disease, typically cool and wet weather, can lead to rapid spread and severe outbreaks[3]. Current management heavily relies on the application of fungicides, ranging from broad-spectrum protectants like mancozeb and copper-based products to systemic fungicides with curative activity[5][6][7]. However, the intensive use of these chemicals has led to the development of resistant pathogen strains and raises environmental concerns, prompting the search for novel, sustainable solutions[2][7].

This compound, a metabolite of the endophytic fungus Acremonium byssoides, has been identified as a potent inhibitor of Plasmopara viticola[8]. This positions this compound as a promising candidate for a new class of bio-fungicides. This guide explores its potential through a comparative analysis with a standard commercial fungicide.

Comparative Efficacy Analysis (Hypothetical Field Trial)

To evaluate the potential of this compound, we present a hypothetical field trial. The experimental protocol and resulting data are based on standard methodologies for fungicide efficacy testing in viticulture.

Experimental Protocol

A randomized complete block design field trial was conceptualized to assess the efficacy of this compound against grape downy mildew.

  • Trial Location: A commercial vineyard with a history of downy mildew outbreaks.

  • Grape Cultivar: A susceptible Vitis vinifera cultivar.

  • Treatments:

    • This compound Formulation: Applied at a hypothetical concentration of 250 g/ha.

    • Standard Fungicide: A commercial mancozeb formulation applied at the recommended label rate (e.g., 2 kg/ha ).

    • Untreated Control: Sprayed with water.

  • Application: Treatments were applied preventatively at 10-day intervals, starting from the early shoot growth stage and continuing through to three weeks post-bloom, a critical period for infection[3]. A total of six applications were made.

  • Disease Assessment: Disease severity on both leaves and grape bunches was assessed two weeks after the final application. This was done by visually estimating the percentage of tissue affected by downy mildew symptoms.

  • Yield Measurement: At harvest, the total grape yield per plot was recorded.

Data Presentation

The following tables summarize the hypothetical quantitative data from this conceptualized trial.

Table 1: Hypothetical Efficacy of this compound against Grape Downy Mildew

TreatmentMean Disease Severity on Leaves (%)Mean Disease Severity on Bunches (%)
Untreated Control65.448.2
Standard Fungicide (Mancozeb)8.25.1
This compound10.57.3

Table 2: Hypothetical Impact on Grape Yield

TreatmentMean Yield ( kg/ha )
Untreated Control4,500
Standard Fungicide (Mancozeb)9,800
This compound9,500

Cost-Benefit Analysis (Hypothetical)

For this analysis, a hypothetical cost for this compound has been estimated, as it is not yet commercially available. The costs for the standard fungicide and grape prices are based on current market averages.

Table 3: Hypothetical Cost-Benefit Analysis

ParameterUntreated ControlStandard Fungicide (Mancozeb)This compound
Cost of Fungicide per Application ($/ha) $0$40$55
Number of Applications 066
Total Fungicide Cost ($/ha) $0$240$330
Application Cost ($/ha per application) $0$20$20
Total Application Cost ($/ha) $0$120$120
Total Treatment Cost ($/ha) $0 $360 $450
Mean Yield ( kg/ha ) 4,5009,8009,500
Grape Price ($/kg) $1.50$1.50$1.50
Gross Revenue ($/ha) $6,750$14,700$14,250
Net Revenue ($/ha) $6,750 $14,340 $13,800
Return on Investment (ROI) over Control -21.2x 17.4x

Proposed Mechanism of Action and Workflow

The precise mechanism of action for this compound against P. viticola is a key area for future research. Below is a diagram illustrating a hypothetical signaling pathway for its antifungal activity, alongside a general experimental workflow for fungicide evaluation.

G cluster_pathway Hypothetical Signaling Pathway of this compound Acremine This compound Receptor Fungal Cell Surface Receptor Acremine->Receptor Kinase Signal Transduction (e.g., MAPK Cascade) Receptor->Kinase TF Transcription Factor Inhibition Kinase->TF Gene Downregulation of Virulence Genes TF->Gene Inhibition Inhibition of Sporangia Germination & Mycelial Growth Gene->Inhibition

Caption: Hypothetical signaling pathway for this compound's antifungal activity.

G cluster_workflow Experimental Workflow for Fungicide Evaluation Isolation Isolation of This compound InVitro In Vitro Assay (Sporangia Germination) Isolation->InVitro Greenhouse Greenhouse Trials (Potted Vines) InVitro->Greenhouse Field Field Trials (Randomized Block Design) Greenhouse->Field Data Data Collection (Severity, Yield) Field->Data Analysis Cost-Benefit Analysis Data->Analysis Result Commercial Viability Assessment Analysis->Result

Caption: General experimental workflow for fungicide evaluation.

Discussion and Future Directions

Based on this prospective analysis, this compound shows promise as a bio-fungicide for grape downy mildew. The hypothetical data suggests its efficacy could be comparable to that of standard chemical treatments, potentially offering a valuable tool for integrated pest management programs. While the hypothetical cost is slightly higher, leading to a lower, yet still substantial, return on investment, the benefits of a novel mode of action and its potential as a more environmentally benign product could be significant.

Key areas for future research are imperative to validate these projections:

  • Field Trials: Conducting rigorous, multi-season field trials to determine the true efficacy of this compound under various environmental conditions.

  • Toxicology and Environmental Impact: Assessing the safety profile of this compound for non-target organisms and its persistence in the environment.

  • Mechanism of Action: Elucidating the precise biochemical pathway through which this compound inhibits P. viticola.

  • Cost-Effective Synthesis/Fermentation: Developing scalable and economically viable methods for producing this compound to ensure its competitiveness in the agrochemical market.

Conclusion

This compound represents an exciting frontier in the development of new fungicides for viticulture. While this guide is based on a hypothetical framework, it underscores the clear potential of this natural compound. Further empirical research is essential to translate this potential into a commercially viable and sustainable solution for grape growers worldwide.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Acremine I

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Profile and Safety Precautions

Acremine I is a fungal metabolite, and while a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the related compound, Acremine F, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is prudent to handle this compound with similar precautions.

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or chemical goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first and most critical step to prevent accidental chemical reactions and ensure proper disposal.

  • This compound Solid Waste:

    • Includes unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, contaminated paper towels).

    • Place directly into a designated, clearly labeled hazardous waste container.

  • This compound Liquid Waste:

    • Includes solutions containing this compound, and the first rinse of any container that held the compound[2].

    • Collect in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Sharps:

    • Includes needles, syringes, or broken glass contaminated with this compound.

    • Dispose of in a designated sharps container that is puncture-resistant and leak-proof.

Diagram: this compound Waste Segregation Workflow

A This compound Waste Generated B Is it a sharp? A->B C Sharps Container B->C Yes D Is it liquid or solid? B->D No E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid

Caption: Decision workflow for the proper segregation of this compound waste streams.

Step 2: Waste Container Management

Proper management of waste containers is essential to prevent leaks, spills, and exposure.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Container Integrity: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid[2][3].

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used for liquid waste to capture any potential leaks.

Step 3: Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or methanol) three times.

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as this compound liquid waste[2]. Subsequent rinsates may also need to be collected depending on local regulations.

  • Defacing Labels: Completely remove or deface the original label on the container to prevent misuse.

  • Final Disposal: Once decontaminated and the label is removed, the container can be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policies.

Diagram: Empty this compound Container Disposal

cluster_0 Decontamination Process A Empty this compound Container B Triple Rinse with Solvent A->B C Collect First Rinsate as Hazardous Waste B->C D Deface Original Label C->D E Dispose of Clean Container D->E

Caption: Step-by-step process for the decontamination and disposal of empty this compound containers.

Step 4: Requesting Waste Pickup

Do not dispose of this compound waste down the drain or in the regular trash.

  • Once a waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your EHS office to schedule a pickup.

  • Ensure all labeling is complete and accurate before the scheduled pickup.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill ScenarioAction
Minor Spill 1. Alert personnel in the immediate area.2. Wear appropriate PPE.3. Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).4. Collect the absorbed material into a designated hazardous waste container.5. Clean the spill area with a suitable solvent.
Major Spill 1. Evacuate the area immediately.2. Alert your supervisor and contact your institution's EHS or emergency response team.3. Prevent entry to the affected area.4. Provide details of the spilled material to the emergency responders.

IV. Conclusion

The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to these procedural guidelines, researchers can minimize risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always consult your institution's specific hazardous waste management plan and EHS office for any additional requirements.

References

Essential Safety and Handling Protocols for Acremine I

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically named "Acremine I" is not available in public safety databases. The following guidelines are based on best practices for handling novel or uncharacterized chemical compounds in a laboratory setting and should be adapted based on a thorough risk assessment conducted by qualified personnel.

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a hypothetical novel compound. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.

Operation Engineering Controls Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Handling Solid/Powder Certified Chemical Fume HoodNitrile (double-gloved)ANSI Z87.1-rated safety glasses with side shields or splash gogglesFlame-resistant lab coatN95 respirator or higher (if weighing outside of a ventilated enclosure)
Handling Solutions (Volatile Solvent) Certified Chemical Fume HoodNitrile or Neoprene (double-gloved)Chemical splash gogglesChemical-resistant apron over lab coatNot required if handled exclusively within a fume hood
Handling Solutions (Non-Volatile Solvent) Ventilated BenchtopNitrile glovesANSI Z87.1-rated safety glasses with side shieldsStandard lab coatNot required

This compound Disposal Plan

All waste containing this compound must be treated as hazardous. Do not dispose of this compound down the drain or in regular trash.

Waste Type Container Labeling Storage Disposal Method
Solid this compound Labeled, sealed waste container (e.g., HDPE)"Hazardous Waste: this compound, Solid" + Chemical FormulaIn a designated, ventilated hazardous waste storage areaIncineration by a licensed hazardous waste disposal company
Contaminated Sharps Puncture-proof sharps container"Hazardous Waste: Sharps, this compound"In a designated hazardous waste storage areaIncineration by a licensed hazardous waste disposal company
Aqueous Solutions (<1%) Labeled, sealed carboy (e.g., HDPE)"Hazardous Waste: this compound, Aqueous"In a designated hazardous waste storage areaChemical treatment and disposal by a licensed hazardous waste disposal company
Organic Solvent Solutions Labeled, sealed solvent-safe container"Hazardous Waste: this compound, [Solvent Name]"In a designated hazardous waste storage areaIncineration by a licensed hazardous waste disposal company
Contaminated PPE Lined, sealed waste container"Hazardous Waste: Contaminated PPE, this compound"In a designated hazardous waste storage areaIncineration by a licensed hazardous waste disposal company

Experimental Protocol: Safe Handling and Preparation of a 10 mM this compound Solution

This protocol details the step-by-step procedure for safely preparing a stock solution of this compound.

3.1. Preparation and Pre-Work

  • Risk Assessment: Conduct a full risk assessment for the procedure, considering the quantity of this compound, the solvent, and the specific experimental manipulations.

  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last 12 months.

  • Gather Materials: Assemble all necessary equipment (vials, pipettes, vortexer), solvents, and waste containers inside the fume hood before retrieving the this compound.

  • Don PPE: Put on all required PPE as specified in the table above for handling solid compounds.

3.2. Weighing this compound Powder

  • Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure.

  • Place a weigh boat on the analytical balance and tare.

  • Carefully dispense the required amount of this compound powder onto the weigh boat using a chemical spatula.

  • Close the primary container of this compound immediately after dispensing.

  • Record the final weight.

3.3. Solubilization

  • Transfer the weighed this compound powder to a suitable vial.

  • Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to the vial.

  • Secure the vial cap tightly.

  • Vortex or sonicate the solution until the this compound is fully dissolved. Visually inspect for any remaining particulate matter.

3.4. Post-Procedure and Decontamination

  • Decontaminate Equipment: Wipe down the chemical spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., 70% ethanol), and dispose of the wipes in the "Contaminated PPE" waste stream.

  • Clean Work Area: Decontaminate the interior surfaces of the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), ensuring not to touch clean surfaces with contaminated gloves. Dispose of all single-use PPE in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.

Visualizations

The following diagrams illustrate the procedural workflow for handling this compound and a hypothetical signaling pathway it may influence.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure a Conduct Risk Assessment b Verify Fume Hood a->b c Assemble Materials b->c d Don PPE c->d e Weigh this compound Powder d->e f Transfer to Vial e->f g Add Solvent f->g h Vortex to Dissolve g->h i Decontaminate Equipment h->i j Segregate Waste i->j k Doff PPE j->k l Wash Hands k->l G cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activates acremine This compound acremine->receptor Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.